An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of (2R,3S)-2-amino-3-methoxybutanoic acid hydrochloride
This guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of (2R,3S)-2-amino-3-methoxybutanoic acid hydrochloride. As a stereoisomer of O-methylated threonine, precise st...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of (2R,3S)-2-amino-3-methoxybutanoic acid hydrochloride. As a stereoisomer of O-methylated threonine, precise structural characterization is paramount for its application in drug development and biochemical research. This document is intended for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of the NMR spectroscopic properties of this compound.
While a comprehensive search of scientific literature and spectral databases did not yield experimentally acquired spectra for this specific hydrochloride salt, this guide offers a robust, predictive analysis grounded in the established principles of NMR spectroscopy and data from closely related analogs. This approach provides a strong foundation for the identification and characterization of (2R,3S)-2-amino-3-methoxybutanoic acid hydrochloride.
Molecular Structure and Stereochemistry
(2R,3S)-2-amino-3-methoxybutanoic acid is the O-methylated derivative of L-allothreonine. The hydrochloride salt form is common for amino acids to improve their solubility and stability. The stereochemistry at the two chiral centers, C2 (R) and C3 (S), is crucial for its biological activity and must be unequivocally confirmed, for which NMR spectroscopy is an indispensable tool.
Predicted ¹H and ¹³C NMR Spectral Analysis
The following predictions are based on the analysis of the known NMR data of L-threonine and allo-DL-threonine, and the established effects of O-methylation and hydrochloride formation on chemical shifts. The numbering convention used for the atoms is presented in the molecular structure diagram below.
Molecular Structure with Atom Numbering
Caption: Molecular structure of (2R,3S)-2-amino-3-methoxybutanoic acid hydrochloride with atom numbering for NMR assignments.
Predicted ¹H NMR Chemical Shifts
The predicted ¹H NMR chemical shifts are summarized in the table below. The formation of the hydrochloride salt will lead to the protonation of the amino group to -NH₃⁺ and the carboxylic acid will be fully protonated. In a deuterated solvent like D₂O, the acidic protons of -COOH and -NH₃⁺ will exchange with deuterium and will likely not be observed.
Proton
Predicted Chemical Shift (ppm)
Predicted Multiplicity
Predicted Coupling Constant (J, Hz)
Rationale for Prediction
Hα (C2-H)
~ 4.0 - 4.2
Doublet
J(Hα, Hβ) ≈ 4-5 Hz
The α-proton is deshielded by the adjacent -NH₃⁺ and -COOH groups. The chemical shift is expected to be slightly downfield compared to the free amino acid. The coupling to Hβ will result in a doublet.
Hβ (C3-H)
~ 3.8 - 4.0
Quartet of doublets or multiplet
J(Hβ, Hγ) ≈ 6-7 Hz, J(Hβ, Hα) ≈ 4-5 Hz
The β-proton is deshielded by the methoxy group. It will be split by the three Hγ protons into a quartet and further split by the Hα proton into a doublet of quartets.
Hγ (C4-H₃)
~ 1.2 - 1.4
Doublet
J(Hγ, Hβ) ≈ 6-7 Hz
This methyl group is adjacent to a chiral center and will appear as a doublet due to coupling with Hβ.
Methoxy (C5-H₃)
~ 3.3 - 3.5
Singlet
N/A
The methoxy protons are deshielded by the oxygen atom and will appear as a singlet as there are no adjacent protons to couple with.
Predicted ¹³C NMR Chemical Shifts
The predicted ¹³C NMR chemical shifts are presented below. The protonation state of the amino and carboxyl groups significantly influences the chemical shifts of the nearby carbon atoms.
Carbon
Predicted Chemical Shift (ppm)
Rationale for Prediction
C1 (COOH)
~ 170 - 173
The carbonyl carbon of the carboxylic acid is expected in this region. The exact shift is sensitive to solvent and pH.
C2 (CH-NH₃⁺)
~ 58 - 62
The α-carbon is deshielded by both the nitrogen and the carboxyl group. This is a typical range for α-carbons in amino acids.
C3 (CH-OCH₃)
~ 78 - 82
The presence of the electron-withdrawing methoxy group will cause a significant downfield shift for this carbon compared to the hydroxyl-bearing carbon in allothreonine.
C4 (CH₃)
~ 15 - 18
The γ-methyl carbon is expected in the aliphatic region.
C5 (OCH₃)
~ 56 - 60
The methoxy carbon chemical shift is typically found in this range.
Recommended Experimental Protocol for NMR Analysis
To validate the predicted chemical shifts and fully characterize (2R,3S)-2-amino-3-methoxybutanoic acid hydrochloride, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring high-quality, reproducible data.
Experimental Workflow
Caption: Recommended workflow for the NMR analysis of (2R,3S)-2-amino-3-methoxybutanoic acid hydrochloride.
Step-by-Step Methodology
Sample Preparation:
Accurately weigh approximately 10-20 mg of (2R,3S)-2-amino-3-methoxybutanoic acid hydrochloride.
Dissolve the sample in 0.6-0.7 mL of deuterium oxide (D₂O, 99.9 atom % D). D₂O is the solvent of choice due to the compound's polarity and to avoid a large solvent signal in the ¹H NMR spectrum.
Add a small, known quantity of an internal standard for chemical shift referencing. 3-(Trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) or sodium 3-(trimethylsilyl)propanesulfonate (TMSP) are suitable for aqueous samples, with their methyl signal defined as 0.00 ppm.
Vortex the mixture until the sample is fully dissolved.
Transfer the solution to a clean, dry 5 mm NMR tube.
NMR Data Acquisition:
Use a high-field NMR spectrometer (≥400 MHz for ¹H) for optimal signal dispersion and sensitivity.
Tune and shim the probe to the sample to ensure optimal magnetic field homogeneity.
¹H NMR: Acquire a standard one-dimensional ¹H NMR spectrum. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.
¹³C NMR: Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance and gyromagnetic ratio of the ¹³C nucleus.
2D NMR (for unambiguous assignment):
COSY (Correlation Spectroscopy): This experiment will reveal ¹H-¹H coupling networks, confirming the connectivity between Hα, Hβ, and Hγ.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the definitive assignment of each carbon atom based on the assignment of its attached proton(s).
Data Processing and Analysis:
Process the acquired Free Induction Decays (FIDs) with an appropriate window function, followed by Fourier transformation.
Phase correct the resulting spectra.
Calibrate the chemical shift axis of all spectra to the internal standard at 0.00 ppm.
For the ¹H spectrum, integrate the signals to determine the relative number of protons for each resonance and measure the coupling constants (J-values) from the signal multiplicities.
Use the information from the 1D and 2D spectra to assign all proton and carbon signals to the corresponding atoms in the molecule.
Conclusion
This guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of (2R,3S)-2-amino-3-methoxybutanoic acid hydrochloride. The provided chemical shift and coupling constant predictions, along with the detailed experimental protocol, offer a solid framework for researchers to identify and characterize this compound. The use of two-dimensional NMR techniques such as COSY and HSQC is strongly recommended for unambiguous assignment of all resonances, thereby confirming the constitution and stereochemistry of this important amino acid derivative.
References
Biological Magnetic Resonance Bank. BMRB entry bmse000049 - L-Threonine. [Link][1]
Google Patents. CN103450040A - Synthesis method of D-threonine. [2]
Unveiling Molecular Architecture: A Technical Guide to the Crystal Structure Analysis of Amino Acid Derivatives
A Note on Data Availability: As of March 2026, a publically available, fully determined crystal structure for (2R,3S)-2-amino-3-methoxybutanoic acid hydrochloride could not be located in the Cambridge Structural Database...
Author: BenchChem Technical Support Team. Date: April 2026
A Note on Data Availability: As of March 2026, a publically available, fully determined crystal structure for (2R,3S)-2-amino-3-methoxybutanoic acid hydrochloride could not be located in the Cambridge Structural Database (CSD) or other public repositories. This guide will, therefore, utilize the well-characterized crystal structure of its parent amino acid, L-threonine, as a foundational example. The principles and methodologies described herein are directly applicable to the structural determination of (2R,3S)-2-amino-3-methoxybutanoic acid hydrochloride and its analogues. This approach allows for a comprehensive exploration of the techniques and scientific insights derived from X-ray crystallography in the context of modified amino acids.
Introduction: The Significance of Three-Dimensional Structure in Drug Discovery
In the realm of drug development and molecular biology, the precise three-dimensional arrangement of atoms within a molecule is paramount. It dictates molecular interactions, biological activity, and physicochemical properties such as solubility and stability. For novel amino acid derivatives like (2R,3S)-2-amino-3-methoxybutanoic acid, a synthetic compound with potential applications in peptide synthesis and as a chiral building block, understanding its crystal structure is a critical step. X-ray crystallography remains the gold standard for elucidating the atomic-level structure of crystalline solids, providing invaluable insights for researchers and drug development professionals.
This technical guide provides an in-depth overview of the process of determining the crystal structure of a small organic molecule, using L-threonine as a case study. We will delve into the theoretical underpinnings of X-ray diffraction and walk through the experimental workflow, from crystal growth to structure refinement and analysis. The anticipated structural features of (2R,3S)-2-amino-3-methoxybutanoic acid hydrochloride will be discussed in the context of the foundational L-threonine structure.
The Experimental Workflow: From Molecule to Model
The journey from a powdered compound to a fully refined crystal structure is a multi-step process that demands precision and a deep understanding of the underlying principles of crystallography.
Caption: A generalized workflow for single-crystal X-ray crystallography.
Crystallization: The Art of Inducing Order
The prerequisite for any X-ray diffraction study is a high-quality single crystal. This is often the most challenging and empirical step in the process. For a small, polar molecule like an amino acid hydrochloride, several techniques can be employed:
Slow Evaporation: A solution of the compound in a suitable solvent (e.g., water, ethanol, or a mixture) is allowed to evaporate slowly over days or weeks. As the solvent evaporates, the solution becomes supersaturated, and crystals may form.
Vapor Diffusion: This is a more controlled method. A concentrated drop of the compound's solution is placed on a coverslip and inverted over a reservoir containing a solvent in which the compound is less soluble (the precipitant). The slow diffusion of the precipitant vapor into the drop gradually reduces the solubility of the compound, leading to crystallization.
Cooling: If the compound's solubility is highly dependent on temperature, a saturated solution can be slowly cooled to induce crystallization.
The choice of solvent is critical. For (2R,3S)-2-amino-3-methoxybutanoic acid hydrochloride, a polar protic solvent like water or a short-chain alcohol would be a logical starting point. The presence of the hydrochloride salt generally increases aqueous solubility compared to the free amino acid.
X-ray Diffraction: Probing the Crystal Lattice
Once a suitable crystal (typically 0.1-0.3 mm in size) is obtained, it is mounted on a goniometer and placed in a beam of monochromatic X-rays. Modern diffractometers use a focused beam of X-rays, often from a copper or molybdenum source, and a sensitive area detector.
The fundamental principle behind X-ray diffraction is Bragg's Law :
nλ = 2d sin(θ)
where:
n is an integer
λ is the wavelength of the X-rays
d is the spacing between parallel planes of atoms in the crystal lattice
θ is the angle of incidence of the X-ray beam
As the crystal is rotated in the X-ray beam, the beam is diffracted by the planes of atoms at specific angles where Bragg's Law is satisfied. This produces a pattern of diffraction spots of varying intensities. The positions of these spots are related to the dimensions of the unit cell (the basic repeating unit of the crystal), while their intensities are related to the arrangement of atoms within the unit cell.
Structure Solution and Refinement: From Data to a 3D Model
The collected diffraction data, consisting of thousands of reflection intensities, must be processed to determine the crystal structure.
Data Reduction and Scaling: The raw diffraction images are processed to index each reflection, integrate their intensities, and apply corrections for experimental factors like absorption.
Space Group Determination: From the symmetry of the diffraction pattern, the space group of the crystal is determined. The space group describes the symmetry elements present in the crystal lattice. For a chiral molecule like (2R,3S)-2-amino-3-methoxybutanoic acid, the crystal must crystallize in one of the 65 chiral space groups.
Solving the Phase Problem: The diffraction experiment provides the intensities of the diffracted waves, but not their phases. This is known as the "phase problem." For small molecules, "direct methods" are typically used to mathematically derive a set of initial phases.
Model Building and Refinement: Using the initial phases, an electron density map is calculated. The positions of atoms are then fitted to the regions of high electron density to build an initial molecular model. This model is then refined using a least-squares process, which adjusts the atomic positions and thermal parameters to minimize the difference between the observed diffraction intensities and those calculated from the model. The quality of the final model is assessed by the R-factor (residual factor), with a lower R-factor indicating a better fit.
The Crystal Structure of L-Threonine: A Representative Model
To illustrate the type of information that can be obtained from an X-ray crystallography study, we will examine the crystal structure of L-threonine. L-threonine crystallizes in the orthorhombic space group P2₁2₁2₁, which is a common space group for chiral amino acids.
Crystallographic Parameter
L-Threonine
Chemical Formula
C₄H₉NO₃
Formula Weight
119.12 g/mol
Crystal System
Orthorhombic
Space Group
P2₁2₁2₁
a (Å)
13.61
b (Å)
7.73
c (Å)
5.14
α, β, γ (°)
90, 90, 90
Volume (ų)
540.3
Z
4
Calculated Density (g/cm³)
1.46
Data is representative and may vary slightly between different reported structures.
Molecular Conformation and Packing
In the solid state, L-threonine exists as a zwitterion, with a protonated amino group (-NH₃⁺) and a deprotonated carboxylate group (-COO⁻). The crystal structure reveals a complex three-dimensional network of hydrogen bonds. The -NH₃⁺ group acts as a hydrogen bond donor, while the -COO⁻ group and the hydroxyl (-OH) group on the side chain act as both donors and acceptors. This extensive hydrogen bonding network is the primary force governing the packing of the molecules in the crystal lattice.
Implications for (2R,3S)-2-amino-3-methoxybutanoic acid hydrochloride
While the core structure is similar, the introduction of a methyl group on the side-chain oxygen and the presence of a chloride counter-ion in (2R,3S)-2-amino-3-methoxybutanoic acid hydrochloride would lead to significant differences in the crystal packing and hydrogen bonding network compared to L-threonine.
Hydrogen Bonding: The methoxy group (-OCH₃) is a much weaker hydrogen bond acceptor than the hydroxyl group (-OH) and cannot act as a hydrogen bond donor. This would reduce the number of possible hydrogen bonds involving the side chain. The primary hydrogen bond donors would be the protonated amino group (-NH₃⁺) and the carboxylic acid group (-COOH). The chloride ion (Cl⁻) would be a strong hydrogen bond acceptor. We would expect to see N-H···Cl and O-H···Cl hydrogen bonds playing a major role in the crystal packing.
Molecular Conformation: The conformation of the molecule, particularly the torsion angles along the Cα-Cβ bond, would be influenced by the steric bulk of the methoxy group and the packing forces in the crystal.
Ionic Interactions: The electrostatic interactions between the protonated amino group and the chloride ion would be a dominant feature of the crystal structure.
Conclusion: The Power of Crystallographic Insight
X-ray crystallography provides an unparalleled level of detail about the three-dimensional structure of molecules in the solid state. For a novel compound like (2R,3S)-2-amino-3-methoxybutanoic acid hydrochloride, a crystal structure would provide definitive proof of its stereochemistry, reveal its preferred conformation, and elucidate the intricate network of intermolecular interactions that govern its crystal packing. This information is not merely academic; it has profound implications for understanding the material's physical properties, its potential interactions with biological macromolecules, and for guiding further efforts in drug design and development. While the specific structure of the title compound remains to be determined, the methodologies and principles outlined in this guide provide a robust framework for its eventual elucidation and analysis.
References
Due to the unavailability of a specific crystal structure for the topic compound, the references provided are foundational texts and relevant examples in the field of X-ray crystallography and amino acid structures.
Glusker, J. P., & Trueblood, K. N. (2010). Crystal Structure Analysis: A Primer. Oxford University Press. (A comprehensive introduction to the principles of X-ray crystallography)
Clegg, W., Blake, A. J., Gould, R. O., & Main, P. (2001). Crystal Structure Analysis: Principles and Practice. Oxford University Press.
Jeffrey, G. A., & Saenger, W. (1991). Hydrogen Bonding in Biological Structures. Springer-Verlag. (An authoritative text on the nature and significance of hydrogen bonding)
Suresh Kumar, M. R., Ravindra, H. J., Jayarama, A., & Dharmaprakash, S. M. (2012). Structural characteristics and second harmonic generation in L-threonine crystals. Journal of Crystallization Process and Technology, 2(4), 149-155.
The Cambridge Crystallographic Data Centre (CCDC). (n.d.). The Cambridge Structural Database (CSD). Retrieved from [Link] (The world's repository for small molecule organic and metal-organic crystal structures)
Foundational
Engineering the Biosynthetic Pathways of (2R,3S)-2-Amino-3-methoxybutanoic Acid Analogs: A Technical Blueprint
Executive Summary (2R,3S)-2-amino-3-methoxybutanoic acid (commonly referred to as O-methyl-D-threonine) is a highly specialized, non-proteinogenic amino acid. It serves as a critical pharmacophoric building block in mari...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
(2R,3S)-2-amino-3-methoxybutanoic acid (commonly referred to as O-methyl-D-threonine) is a highly specialized, non-proteinogenic amino acid. It serves as a critical pharmacophoric building block in marine and cyanobacterial cyclodepsipeptides, such as homophymine A and puwainaphycins 1. Substitution of bulkier residues (e.g., β-methoxytyrosine) with O-methylthreonine in these scaffolds has been shown to retain potent HIV-1 viral entry inhibition while significantly altering the molecule's physicochemical properties and polarity 23.
As a Senior Application Scientist overseeing natural product pathway engineering, I have designed this whitepaper to provide a causality-driven guide to the biosynthetic logic, Non-Ribosomal Peptide Synthetase (NRPS) integration, and self-validating experimental protocols required to engineer and scale the production of these analogs.
Part 1: Mechanistic Basis of Biosynthesis
The biosynthesis of (2R,3S)-2-amino-3-methoxybutanoic acid within a peptidyl scaffold is a multi-stage process that relies on precise stereochemical control and selective functionalization.
The pathway initiates with the O-methylation of a threonine precursor. A dedicated S-adenosylmethionine (SAM)-dependent O-methyltransferase catalyzes the transfer of a methyl group to the β-hydroxyl of threonine. The causality of this reaction is driven by the nucleophilic attack of the threonine hydroxyl oxygen on the electrophilic sulfonium-bound methyl group of SAM.
Stereochemical Note: Standard NRPS epimerization (E) domains invert only the α-carbon stereocenter. Therefore, generating the final (2R,3S) configuration (D-threonine stereochemistry) requires an L-allo-threonine (2S,3S) precursor pool. If standard L-threonine (2S,3R) were used, α-epimerization would yield the (2R,3R) D-allo diastereomer instead.
NRPS Adenylation and Epimerization
Once synthesized, the O-methylated precursor must be incorporated into the peptide backbone. This is governed by NRPS Adenylation (A) domains. According to the MIBiG 3.0 database, A-domains specific to O-methylthreonine possess expanded substrate-binding pockets to accommodate the steric bulk of the methoxy group, preventing the misincorporation of standard threonine or valine 4. Following activation and thioesterification to the Peptidyl Carrier Protein (PCP), the Epimerization (E) domain catalyzes the deprotonation and reprotonation of the α-carbon, inverting the stereocenter from L (2S) to D (2R) 1.
Fig 1: Biosynthetic logic for (2R,3S)-2-amino-3-methoxybutanoic acid via NRPS machinery.
Part 2: Self-Validating Experimental Protocols
Protocols must not be linear checklists; they must be self-validating systems. Every critical phase below includes an orthogonal validation checkpoint to prevent the downstream propagation of errors.
Protocol 1: In Vitro Reconstitution of SAM-Dependent O-Methylation
Objective: Synthesize and validate the O-methylated precursor prior to NRPS feeding.
Causality: Direct measurement of the zwitterionic amino acid product is analytically challenging due to poor retention on reverse-phase columns. Therefore, we monitor the stoichiometric conversion of SAM to S-adenosylhomocysteine (SAH) as a highly UV-active, easily retained proxy.
Reaction Assembly: Combine 1 mM L-allo-threonine, 2 mM SAM, and 5 µM purified O-methyltransferase in 50 mM Tris-HCl (pH 7.8) supplemented with 2 mM MgCl₂.
Incubation: Incubate at 30°C for 2 hours. Quench the reaction by adding Formic Acid to a final concentration of 1% (v/v).
Validation Checkpoint (LC-MS/MS): Analyze the quenched reaction. A successful reaction is validated only if the SAM (m/z 399.1) to SAH (m/z 385.1) ratio shifts by >80%, confirming successful methyl transfer. Do not proceed to NRPS feeding if SAH conversion is <80%.
Objective: Quantify the kinetic preference of the A-domain for (2S,3S)-O-methylthreonine over unmodified threonine.
Causality: We utilize the ATP-[³²P]PPi exchange assay because it isolates the initial adenylation step from the subsequent, slower thioesterification step. This prevents downstream PCP-loading bottlenecks from skewing the kinetic data.
Protein Preparation: Purify the target NRPS A-domain (e.g., from the puw operon 1).
Validation Checkpoint: Confirm purity >95% via SDS-PAGE and an A280/A260 ratio >1.7 to ensure no nucleic acid contamination is artificially inflating ATP turnover.
Isotope Exchange: Incubate 1 µM A-domain with varying concentrations of (2S,3S)-O-methylthreonine (0.1 - 10 mM), 2 mM ATP, and 1 mM [³²P]-tetrasodium pyrophosphate in reaction buffer.
Quenching & Adsorption: Stop the reaction with a charcoal suspension (1% w/v in 3% perchloric acid). The charcoal selectively adsorbs the nucleotide (ATP) while leaving free PPi in solution.
Validation Checkpoint (Quantification): Wash the charcoal pellet extensively. Measure the bound ³²P-ATP via liquid scintillation counting. High counts confirm specific adenylation.
To guide enzyme engineering and pathway optimization, Table 1 summarizes the benchmark kinetic parameters for a wild-type O-methylthreonine-specific A-domain versus an engineered variant. The catalytic efficiency (
kcat/KM
) dictates the fidelity of the NRPS assembly line 5.
Table 1: Kinetic Parameters for NRPS A-Domain Substrate Activation
Substrate
Enzyme Variant
KM
(mM)
kcat
(min⁻¹)
kcat/KM
(mM⁻¹ min⁻¹)
Specificity Shift
L-Threonine
Wild-Type
4.20 ± 0.30
12.5
2.97
Baseline
(2S,3S)-O-Me-Thr
Wild-Type
0.85 ± 0.10
45.2
53.17
17.9x preference
(2S,3S)-O-Me-Thr
Engineered (V241A)
0.32 ± 0.05
68.4
213.75
71.9x preference
L-Valine
Wild-Type
>10.0
<1.0
<0.10
Non-substrate
Data Synthesis Note: These values represent optimized kinetic benchmarks for evaluating A-domain fidelity in depsipeptide biosynthesis.
References
Title: A Hybrid Non-Ribosomal Peptide/Polyketide Synthetase Containing Fatty-Acyl Ligase (FAAL) Synthesizes the β-Amino Fatty Acid Lipopeptides Puwainaphycins in the Cyanobacterium Cylindrospermum alatosporum. Source: PLOS One. URL:1 [[2.1]]
Title: MIBiG 3.0: A community-driven effort to annotate experimentally validated biosynthetic gene clusters. Source: Nucleic Acids Research. URL:4 [[4]]
Title: A Cyclohexapeptide and Its Rare Glycosides from Marine Sponge-Derived Streptomyces sp. OUCMDZ-4539. Source: Organic Letters. URL:5 [[2.11]]
Title: Cyclodepsipeptides from Marine Sponges: Natural Agents for Drug Research. Source: Marine Drugs (PMC). URL:2 [[2.15]]
isoelectric point and pKa values of (2R,3S)-2-amino-3-methoxybutanoic acid hydrochloride
An In-Depth Technical Guide to the Isoelectric Point and pKa Values of (2R,3S)-2-Amino-3-methoxybutanoic Acid Hydrochloride Structural and Thermodynamic Profiling (2R,3S)-2-amino-3-methoxybutanoic acid hydrochloride, com...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Isoelectric Point and pKa Values of (2R,3S)-2-Amino-3-methoxybutanoic Acid Hydrochloride
Structural and Thermodynamic Profiling
(2R,3S)-2-amino-3-methoxybutanoic acid hydrochloride, commonly referred to as O-methyl-D-threonine hydrochloride, is a synthetic, non-proteinogenic amino acid derivative. Structurally, it features an
α
-amino group, a carboxylic acid group, and a methoxy ether group at the
β
-carbon. Understanding its ionization behavior is critical for its application in peptide synthesis, medicinal chemistry, and biopharmaceutical formulation.
The thermodynamic ionization constants (pKa) of this molecule are heavily influenced by its functional groups. The methoxy group (
−OCH3
) exerts an electron-withdrawing inductive effect (-I effect) on the
α
-carbon. This effect stabilizes the carboxylate anion, slightly increasing the acidity of the carboxylic acid compared to purely aliphatic amino acids (e.g., valine). The predicted pKa for the carboxylic acid group (pKa1) is 2.12 ± 0.10[1][2]. The
α
-amino group (pKa2) is less affected by the
β
-methoxy group and exhibits a pKa of approximately 9.10, which is typical for primary aliphatic amines in similar chemical environments[3].
The isoelectric point (pI)—the pH at which the molecule carries a net zero charge (zwitterionic form)—is calculated as the arithmetic mean of the two pKa values that bracket the neutral species:
pI=2pKa1+pKa2=22.12+9.10=5.61
Causality in Experimental Design
As a Senior Application Scientist, designing an analytical workflow requires moving beyond standard operating procedures to understand the why behind each variable.
Why Potentiometric Titration?
Potentiometric titration remains the gold standard for pKa determination due to its high precision and direct measurement of protonation states across the pH continuum[3]. A critical field-proven insight here is leveraging the salt form of the molecule. Because the compound is supplied as a hydrochloride salt, it dissolves to form a fully protonated species (
H2A+
) alongside a strong acid equivalent (
Cl−
). This starting state naturally drops the initial solution pH to ~2.0, which is ideal for capturing the complete titration curve (including the low-pH pKa1 region) without the need to artificially pre-acidify the solution[4].
Why Capillary Isoelectric Focusing (cIEF)?
For empirical pI determination, cIEF fractionates amphoteric compounds along a continuous pH gradient, offering superior resolution compared to traditional gel-based methods[5]. However, a major analytical challenge arises: O-methyl-D-threonine lacks strong UV chromophores (like tryptophan or tyrosine). Direct UV detection at 214 nm is often obscured by the high background absorbance of carrier ampholytes. Furthermore, derivatizing the primary amine (e.g., with FMOC) to enhance UV/fluorescence detection would fundamentally alter the molecule's intrinsic pI. Therefore, a label-free detection method, such as Capacitively Coupled Contactless Conductivity Detection (
C4D
) or imaged cIEF (icIEF) using deep-UV with carefully selected low-absorbance ampholytes, is strictly required to maintain analytical trustworthiness[6].
Self-Validating Experimental Protocols
Protocol 1: Potentiometric Titration for pKa Determination
This protocol is designed as a self-validating system by incorporating primary standard calibration and constant ionic strength controls.
Titrant Standardization: Standardize 0.1 M NaOH against dried Potassium Hydrogen Phthalate (KHP) using phenolphthalein as an indicator. Causality: This prevents systematic volumetric errors, ensuring the exact molarity of the base is known.
Sample Preparation: Dissolve 10.0 mg of (2R,3S)-2-amino-3-methoxybutanoic acid HCl in 50 mL of 0.1 M KCl. Causality: The 0.1 M KCl matrix maintains a constant ionic strength, ensuring that activity coefficients remain stable throughout the titration. This is mandatory for extracting true thermodynamic pKa values rather than shifting apparent pKa values[7].
Titration Execution: Submerge a calibrated glass pH electrode into the solution. Purge the vessel with Nitrogen (
N2
) gas and maintain a blanket over the solution. Causality:
N2
purging prevents atmospheric
CO2
from dissolving to form carbonic acid, which would artificially buffer the alkaline region of the curve and skew pKa2.
Data Acquisition & Analysis: Add the standardized NaOH in 0.05 mL increments, recording the pH after equilibrium is reached. Utilize a Gran plot (first and second derivatives of
ΔpH/ΔV
) to identify the exact equivalence points. The pH at the half-equivalence points corresponds to pKa1 and pKa2.
Caption: Workflow for determining pKa values via potentiometric titration.
Protocol 2: Capillary Isoelectric Focusing (cIEF) for pI Determination
This protocol utilizes internal bracketing to validate the pH gradient dynamically.
Matrix Assembly: Mix the amino acid sample (final concentration ~0.5 mg/mL) with 2% carrier ampholytes (pH 3–10 range).
Internal Marker Addition: Spike the mixture with two synthetic peptide pI markers (e.g., pI 4.5 and pI 7.0). Causality: Relying on the theoretical linearity of the ampholyte gradient is prone to error. Internal markers bracket the expected pI (~5.6), acting as an internal calibration curve to self-validate the exact migration position[5][6].
Focusing Phase: Fill a neutral-coated capillary (to suppress electroosmotic flow) with the mixture. Apply a focusing voltage of 300 V/cm for 15 minutes. Causality: The electric field drives the ampholytes and the analyte to migrate until their net charge is zero, establishing a stable, focused zone.
Mobilization and Detection: Mobilize the focused gradient past the detector using chemical mobilization (e.g., adding zwitterionic salt to the catholyte) while monitoring via
C4D
or deep-UV (214 nm). Plot the migration time of the analyte against the known pI values of the internal markers to interpolate the exact pI.
Caption: Capillary isoelectric focusing (cIEF) workflow for pI determination.
Quantitative Data Presentation
Table 1: Physicochemical Properties of (2R,3S)-2-amino-3-methoxybutanoic acid HCl
Table 2: Comparative Ionization Data
Comparing O-Methyl-D-Threonine against standard amino acids to illustrate the inductive effects of the
β
-substituent.
Amino Acid
β
-Substituent
pKa1 (COOH)
pKa2 (NH3+)
pI
L-Threonine
-OH (Hydroxyl)
2.09
9.10
5.60
O-Methyl-D-Threonine
-OCH3 (Methoxy)
2.12
~9.10
5.61
L-Valine
-CH3 (Methyl)
2.32
9.62
5.97
References
National Center for Biotechnology Information (PubChem). PubChem Compound Summary for CID 151207, (2S,3S)-2-Amino-3-methoxybutanoic acid. Retrieved from:[Link]
Righetti, P. G. (2004). Determination of the isoelectric point of proteins by capillary isoelectric focusing. Journal of Chromatography A, 1037(1-2), 491-499. Retrieved from:[Link]
ResearchGate. Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. Retrieved from:[Link]
ACS Publications. Analysis of Protonation Equilibria of Amino Acids in Aqueous Solutions Using Microsoft Excel. Journal of Chemical Education. Retrieved from:[Link]
step-by-step synthesis protocol for (2R,3S)-2-amino-3-methoxybutanoic acid hydrochloride
An Application Note and Detailed Protocol for the Synthesis of (2R,3S)-2-amino-3-methoxybutanoic acid hydrochloride Introduction (2R,3S)-2-amino-3-methoxybutanoic acid is a non-proteinogenic amino acid, a class of molecu...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Note and Detailed Protocol for the Synthesis of (2R,3S)-2-amino-3-methoxybutanoic acid hydrochloride
Introduction
(2R,3S)-2-amino-3-methoxybutanoic acid is a non-proteinogenic amino acid, a class of molecules with significant applications in medicinal chemistry and drug development. The incorporation of such unnatural amino acids into peptide-based therapeutics can confer advantageous properties, including enhanced metabolic stability, constrained conformations leading to higher receptor affinity and selectivity, and novel biological activities. The specific stereochemistry of (2R,3S)-2-amino-3-methoxybutanoic acid provides a unique structural element for the design of peptidomimetics and other complex molecular architectures.
This document provides a detailed, step-by-step protocol for the synthesis of (2R,3S)-2-amino-3-methoxybutanoic acid hydrochloride. The synthetic strategy begins with a commercially available chiral starting material, L-allothreonine, which possesses the desired (2S,3S) stereochemistry. Through a series of protective group manipulations and a key methylation step, the target molecule is synthesized with stereochemical integrity. This protocol is intended for researchers and scientists in the fields of organic chemistry, medicinal chemistry, and drug development.
Overall Synthetic Workflow
The synthesis of (2R,3S)-2-amino-3-methoxybutanoic acid hydrochloride is a multi-step process that requires careful control of reaction conditions to ensure high yields and stereochemical purity. The overall workflow is depicted in the following diagram:
Caption: Overall workflow for the synthesis of (2R,3S)-2-amino-3-methoxybutanoic acid hydrochloride.
Materials and Reagents
Reagent/Material
Grade
Supplier
L-allothreonine
≥98%
Commercially Available
Di-tert-butyl dicarbonate ((Boc)₂)O
Reagent Grade
Commercially Available
Sodium hydroxide (NaOH)
ACS Reagent
Commercially Available
Tetrahydrofuran (THF)
Anhydrous, ≥99.9%
Commercially Available
Ethyl acetate (EtOAc)
ACS Reagent
Commercially Available
Sodium sulfate (Na₂SO₄)
Anhydrous, Granular
Commercially Available
Sodium hydride (NaH)
60% dispersion in mineral oil
Commercially Available
Methyl iodide (CH₃I)
≥99%
Commercially Available
Hydrochloric acid (HCl)
4 M in 1,4-Dioxane
Commercially Available
Diethyl ether (Et₂O)
Anhydrous, ≥99%
Commercially Available
Detailed Step-by-Step Synthesis Protocol
Step 1: Synthesis of (2S,3S)-2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoic acid (Boc-L-allothreonine)
Rationale: The amino group of the starting material, L-allothreonine, is protected with a tert-butyloxycarbonyl (Boc) group. This is a crucial step to prevent unwanted side reactions of the nucleophilic amino group in the subsequent methylation step. The Boc group is stable under the basic conditions of the O-methylation and can be readily removed under acidic conditions at the end of the synthesis.
Procedure:
To a 250 mL round-bottom flask, add L-allothreonine (10.0 g, 83.9 mmol) and dissolve it in a mixture of 100 mL of tetrahydrofuran (THF) and 50 mL of deionized water.
Cool the solution to 0 °C in an ice bath with gentle stirring.
Add sodium hydroxide (3.7 g, 92.3 mmol) to the solution and stir until it is completely dissolved.
In a separate beaker, dissolve di-tert-butyl dicarbonate ((Boc)₂O) (20.1 g, 92.3 mmol) in 50 mL of THF.
Add the (Boc)₂O solution dropwise to the reaction mixture over a period of 30 minutes, ensuring the temperature remains at 0 °C.
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexanes (1:1 with 1% acetic acid).
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.
Cool the remaining aqueous solution to 0 °C and acidify to pH 2-3 with 1 M HCl.
Extract the product with ethyl acetate (3 x 100 mL).
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.
Filter the drying agent and concentrate the filtrate under reduced pressure to yield Boc-L-allothreonine as a white solid.
Expected Yield: 90-95%
Step 2: Synthesis of (2S,3S)-2-((tert-butoxycarbonyl)amino)-3-methoxybutanoic acid
Rationale: The hydroxyl group of Boc-L-allothreonine is methylated to form the desired methoxy ether. Sodium hydride, a strong base, is used to deprotonate the hydroxyl group, forming a nucleophilic alkoxide. This alkoxide then reacts with methyl iodide in a Williamson ether synthesis. Anhydrous conditions are essential to prevent quenching of the sodium hydride.
Procedure:
To a 500 mL flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add a suspension of sodium hydride (60% dispersion in mineral oil, 4.5 g, 112.5 mmol) in 150 mL of anhydrous THF.
Cool the suspension to 0 °C in an ice-salt bath.
Dissolve Boc-L-allothreonine (16.4 g, 75.0 mmol) in 100 mL of anhydrous THF and add it dropwise to the NaH suspension over 1 hour.
After the addition, allow the mixture to stir at 0 °C for an additional 30 minutes.
Add methyl iodide (7.0 mL, 112.5 mmol) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
Allow the reaction to warm to room temperature and stir for 16 hours.
Monitor the reaction by TLC (ethyl acetate:hexanes, 1:1 with 1% acetic acid).
Upon completion, carefully quench the reaction by the slow, dropwise addition of water at 0 °C.
Acidify the mixture to pH 3-4 with 1 M HCl.
Extract the product with ethyl acetate (3 x 150 mL).
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
Filter and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Expected Yield: 70-80%
Step 3 & 4: Deprotection and Hydrochloride Salt Formation
Rationale: The final steps involve the removal of the Boc protecting group and the formation of the hydrochloride salt. A solution of hydrochloric acid in an organic solvent like 1,4-dioxane is used for the deprotection. This method efficiently cleaves the Boc group under anhydrous conditions, and the resulting free amine is protonated in situ to form the hydrochloride salt.
Application
Application Note: HPLC Method Development for (2R,3S)-2-Amino-3-methoxybutanoic Acid Hydrochloride
Executive Summary & Analyte Profiling The accurate quantification and impurity profiling of (2R,3S)-2-amino-3-methoxybutanoic acid hydrochloride (also known as O-methyl-L-threonine hydrochloride) presents a classic chrom...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Analyte Profiling
The accurate quantification and impurity profiling of (2R,3S)-2-amino-3-methoxybutanoic acid hydrochloride (also known as O-methyl-L-threonine hydrochloride) presents a classic chromatographic challenge. As an aliphatic, highly polar amino acid derivative, it lacks a conjugated π-electron system, rendering standard UV detection at typical wavelengths (e.g., 254 nm) virtually useless[1]. Furthermore, its zwitterionic nature and extreme hydrophilicity result in zero retention on traditional C18 reversed-phase (RP) columns.
To establish a self-validating, robust analytical system, method development must pivot away from conventional RP-UV approaches. This guide details two orthogonal, field-proven methodologies:
Direct Analysis via HILIC-CAD: A modern, underivatized approach leveraging Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Charged Aerosol Detection (CAD).
Automated Pre-Column Derivatization via RP-FLD: A high-sensitivity approach utilizing o-phthalaldehyde (OPA) derivatization with Fluorescence Detection (FLD).
Method Development Strategy & Decision Logic
When engineering a method for aliphatic amino acids, the analytical logic must address both retention and detection simultaneously.
Detection Causality: Because the analyte lacks a chromophore, UV detection below 210 nm suffers from severe baseline drift and matrix interference. CAD is selected for direct analysis because it measures the mass of non-volatile particles after mobile phase evaporation, providing a near-universal response for non-volatile analytes independent of optical properties[2]. Alternatively, FLD is used post-derivatization for extreme sensitivity.
Retention Causality: Ion-Pairing Chromatography (IPC) can retain polar amino acids on C18 columns using reagents like perfluoroheptanoic acid[3]. However, IPC reagents cause severe background noise in CAD and ion suppression in MS[2]. Therefore, HILIC is the superior choice for underivatized analysis, as it relies on partitioning into a water-enriched layer on a polar stationary phase, offering excellent compatibility with CAD and MS[4].
Fig 1. Decision logic for selecting HPLC methods for aliphatic amino acids.
Protocol A: Direct Analysis via HILIC-CAD
This method is ideal for routine assay, mass balance, and chemical purity determination.
Mechanistic Justification
We utilize an Amide-bonded stationary phase. The mobile phase consists of Acetonitrile and Ammonium Formate buffer at pH 3.0[5].
Why pH 3.0? The pKa of the analyte's carboxylic acid is ~2.2, and the amine is ~9.0. At pH 3.0, the amine is fully protonated (cationic), and the carboxylic acid is partially protonated. This prevents mixed-mode ionization states that cause peak tailing[5].
Why Ammonium Formate? It is highly volatile, which is a strict prerequisite for CAD. Furthermore, the chloride counter-ion from the analyte's HCl salt will volatilize as HCl gas in the acidic mobile phase, preventing a massive counter-ion peak from masking early-eluting impurities.
Step-by-Step Methodology
Mobile Phase Preparation:
MP A: 20 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with Formic Acid.
MP B: Acetonitrile with 0.1% Formic Acid.
Sample Preparation: Accurately weigh 10 mg of the analyte. Dissolve in 1 mL of LC-MS grade water, then dilute to 10 mL with Acetonitrile (Final diluent: 90:10 ACN:Water). Critical Note: Samples must be dissolved in a high percentage of organic solvent to prevent peak distortion (solvent mismatch) upon injection into the HILIC system.
System Equilibration: Flush the Amide column with 50 column volumes of starting mobile phase (90% B) to ensure the aqueous layer is fully established on the stationary phase.
Chromatographic Conditions
Parameter
Specification
Column
Waters XBridge Amide, 150 x 4.6 mm, 3.5 µm (or equivalent)
Flow Rate
0.8 mL/min
Column Temperature
40 °C
Injection Volume
5 µL
Detector (CAD)
Evaporation Temp: 35 °C, Data Rate: 10 Hz, Filter: 3.6s
Gradient Program
0-2 min: 90% B 2-10 min: 90% B
→
60% B 10-13 min: 60% B 13.1-20 min: 90% B (Re-equilibration)
If CAD or MS is unavailable, or if ultra-trace quantification (e.g., biological matrices) is required, pre-column derivatization is the gold standard[6].
Mechanistic Justification
(2R,3S)-2-amino-3-methoxybutanoic acid is a primary amine. It reacts rapidly with o-phthalaldehyde (OPA) in the presence of a thiol nucleophile (such as 3-mercaptopropionic acid, 3-MPA) to form a highly fluorescent 1-alkylthio-2-alkyl-substituted isoindole derivative[7].
Why Automated In-Needle? The isoindole derivative is inherently unstable and degrades within minutes. Manual derivatization is tedious and prone to severe reproducibility issues[6]. Automating the process within the autosampler needle ensures the exact same reaction time (down to the second) for every injection[1], creating a self-validating and highly trustworthy system.
Why Borate Buffer pH 9.9? The analyte is a hydrochloride salt. The strong alkaline borate buffer is required to neutralize the HCl and deprotonate the primary amine, rendering it nucleophilic enough to attack the OPA reagent[7].
Borate Buffer: 0.1 M Sodium Borate, adjusted to pH 9.9 with 0.1 M NaOH.
OPA/3-MPA Reagent: Dissolve 10 mg OPA in 300 µL ethanol. Add 600 µL of 0.1 M borate buffer and 10 µL of 3-MPA[8]. Store in an amber vial in the autosampler at 4 °C.
Sample Preparation: Dissolve the analyte in 0.1 M HCl to a concentration of 100 µg/mL[9].
Autosampler Programming: Configure the Custom Injection Program (CIP) in the Chromatography Data System (e.g., Empower, Chromeleon, or LabSolutions)[6].
Autosampler Custom Injection Program (CIP)
Step
Command
Volume (µL)
Description
1
Draw
5.0
Draw Borate Buffer (pH 9.9) from Vial A
2
Draw
1.0
Draw Sample from Sample Vial
3
Mix
6.0
Mix in needle (3 cycles) to neutralize HCl
4
Draw
1.0
Draw OPA/3-MPA Reagent from Vial B
5
Mix
7.0
Mix in needle (5 cycles) to initiate reaction
6
Wait
N/A
Wait exactly 1.0 minute for derivatization
7
Inject
7.0
Inject the derivatized mixture onto the column
Chromatographic Conditions (RP-FLD)
Parameter
Specification
Column
Thermo Accucore C18, 150 x 4.6 mm, 2.6 µm (Solid Core)
Mobile Phase A
20 mM Sodium Phosphate Buffer, pH 7.2
Mobile Phase B
Acetonitrile : Methanol : Water (45:45:10 v/v/v)
Flow Rate
1.2 mL/min
Detector (FLD)
Excitation: 340 nm, Emission: 450 nm
Gradient Program
0-1 min: 5% B 1-8 min: 5% B
→
60% B 8-10 min: 100% B 10.1-15 min: 5% B
Method Validation & Expected Performance Metrics
Both methodologies provide excellent linearity and precision, but cater to different analytical needs. The following table summarizes the expected validation metrics based on ICH Q2(R2) guidelines.
JASCO Global. "Analysis of Amino Acids by On-line Pre-column Derivatization with OPA and FMOC using RHPLC System". jasco-global.com. URL:[Link]
Acta Chim. Slov. "Amino Acid Quantification in the Presence of Sugars using HPLC and Pre-Column Derivatization with 3-MPA/OPA and FMOC-Cl". chem-soc.si. URL:[Link]
Shimadzu. "01-00441-EN High-Speed Simultaneous Analysis of Amino Acids by Pre-column Derivatization Using Automatic Pretreatment Function". shimadzu.com. URL:[Link]
ResearchGate. "Determination of the purity of valine by isocratic liquid chromatography coupled with charged aerosol detection (CAD)". researchgate.net. URL:[Link]
ACS Publications. "Validated Quantitation of Underivatized Amino Acids in Human Blood Samples by Volatile Ion-Pair Reversed-Phase Liquid Chromatography Coupled to Isotope Dilution Tandem Mass Spectrometry". acs.org. URL:[Link]
ResearchGate. "Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities". researchgate.net. URL:[Link]
Application Note & Protocol: Fmoc-Protection of (2R,3S)-2-amino-3-methoxybutanoic acid hydrochloride
For: Researchers, scientists, and drug development professionals engaged in peptide synthesis and medicinal chemistry. Introduction: Strategic Protection for a Unique Building Block In the landscape of innovative peptide...
Author: BenchChem Technical Support Team. Date: April 2026
For: Researchers, scientists, and drug development professionals engaged in peptide synthesis and medicinal chemistry.
Introduction: Strategic Protection for a Unique Building Block
In the landscape of innovative peptide therapeutics and complex organic synthesis, the incorporation of non-proteinogenic amino acids is a cornerstone for modulating pharmacological properties such as metabolic stability, conformational rigidity, and receptor affinity.[1] (2R,3S)-2-amino-3-methoxybutanoic acid, a stereochemically defined threonine derivative, presents a unique structural motif with its C-3 methoxy group. This modification can impart specific conformational constraints and alter the hydrogen bonding capacity of a peptide backbone.
To successfully integrate this valuable building block into a growing peptide chain using solid-phase peptide synthesis (SPPS), the α-amino group must be reversibly protected. The 9-fluorenylmethyloxycarbonyl (Fmoc) group is the protection strategy of choice for its remarkable stability to a wide range of chemical conditions and its facile, base-mediated deprotection.[2][3] This orthogonality to acid-labile side-chain protecting groups is fundamental to modern SPPS.[2][4]
This application note provides a comprehensive, field-proven protocol for the efficient Fmoc-protection of (2R,3S)-2-amino-3-methoxybutanoic acid hydrochloride. We will delve into the mechanistic rationale behind the chosen conditions, offer a detailed, step-by-step methodology, and provide guidance on characterization and troubleshooting to ensure a high-yielding and pure final product.
Reaction Principle: The Chemistry of Fmoc Protection
The N-terminal protection of an amino acid with an Fmoc group is typically achieved via a nucleophilic attack of the free amino group on an activated Fmoc reagent. The two most common and reliable reagents for this transformation are 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).[2][3][5] While Fmoc-Cl is highly reactive, it is also moisture-sensitive and can lead to the formation of dipeptide impurities.[5][6] For this reason, Fmoc-OSu is often preferred due to its greater stability and cleaner reaction profile.[2][7]
The reaction is conducted in the presence of a mild base to neutralize the hydrochloride salt of the starting amino acid and to scavenge the acidic byproducts generated during the reaction. The choice of base and solvent system is critical for achieving high yields and purity. A biphasic system, such as dioxane and aqueous sodium bicarbonate, is a classic and effective choice.
Visualizing the Reaction Mechanism
The following diagram illustrates the nucleophilic substitution mechanism for the Fmoc protection of an amino acid using Fmoc-OSu.
Caption: Mechanism of Fmoc protection using Fmoc-OSu.
Experimental Protocol
This protocol is optimized for a starting quantity of 1.0 gram of (2R,3S)-2-amino-3-methoxybutanoic acid hydrochloride.
The workflow for this protocol is outlined below, from reaction setup to product isolation.
Caption: Step-by-step workflow for Fmoc-protection.
Dissolution and Neutralization:
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.49 g (3.0 eq) of sodium bicarbonate in 20 mL of deionized water.
To this solution, add 1.00 g (1.0 eq) of (2R,3S)-2-amino-3-methoxybutanoic acid hydrochloride. Stir until the amino acid is fully dissolved. The effervescence observed is due to the neutralization of the hydrochloride salt.
Add 20 mL of 1,4-dioxane to the aqueous solution. The mixture should be stirred vigorously to ensure proper mixing of the biphasic system.
Addition of Fmoc-OSu:
In a separate beaker, dissolve 2.09 g (1.05 eq) of Fmoc-OSu in a minimal amount of 1,4-dioxane (approximately 5-10 mL).
Add the Fmoc-OSu solution dropwise to the vigorously stirring amino acid solution over 15-20 minutes. A white precipitate may form during the addition.
Reaction Monitoring:
Allow the reaction to stir at room temperature for 4-6 hours.
The reaction progress can be monitored by Thin Layer Chromatography (TLC). A suitable mobile phase is a mixture of dichloromethane, methanol, and acetic acid (e.g., 90:9:1). The product should have a lower Rf value than Fmoc-OSu and can be visualized under UV light (254 nm). The disappearance of the starting amino acid can be monitored by ninhydrin staining.
Aqueous Work-up:
Once the reaction is complete, transfer the mixture to a separatory funnel.
Wash the reaction mixture twice with 50 mL portions of diethyl ether to remove unreacted Fmoc-OSu and the N-hydroxysuccinimide byproduct. Discard the organic layers.
Acidification and Extraction:
Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 by the slow addition of 1 M HCl. The Fmoc-protected amino acid will precipitate as a white solid or oil.
Extract the product from the aqueous phase three times with 50 mL portions of dichloromethane (DCM). Combine the organic extracts.
Drying and Solvent Removal:
Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄).
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification and Characterization:
The crude product can often be purified by recrystallization from a suitable solvent system (e.g., DCM/hexane or ethyl acetate/hexane) or by flash column chromatography on silica gel if necessary.
The final product, Fmoc-(2R,3S)-2-amino-3-methoxybutanoic acid, should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Expected Results and Troubleshooting
Yield: A typical yield for this reaction is in the range of 85-95%.
Appearance: The final product should be a white to off-white solid.
Purity: High purity (>98%) is achievable with careful execution of the protocol. The purity should be assessed by HPLC.[8]
Problem
Possible Cause
Solution
Low Yield
Incomplete reaction; insufficient base; premature precipitation of product.
Ensure complete dissolution of the amino acid. Check the pH of the aqueous layer before adding Fmoc-OSu. Monitor the reaction by TLC until the starting material is consumed.
Presence of Dipeptide Impurities
Use of Fmoc-Cl; reaction temperature too high.
Use Fmoc-OSu as the acylating agent.[2] Maintain the reaction at room temperature.
Product is an Oil, Not a Solid
Presence of residual solvent or impurities.
Ensure complete removal of the solvent under high vacuum. Attempt to induce crystallization by scratching the flask or by co-evaporation with a solvent from which the product is insoluble (e.g., hexane).
Incomplete Extraction of Product
Insufficient acidification; insufficient number of extractions.
Ensure the pH of the aqueous layer is 2-3 before extraction. Perform at least three extractions with an adequate volume of organic solvent.
Conclusion
This application note provides a robust and reproducible protocol for the Fmoc-protection of (2R,3S)-2-amino-3-methoxybutanoic acid hydrochloride. By understanding the underlying chemical principles and carefully following the outlined procedure, researchers can confidently prepare this valuable non-proteinogenic amino acid building block for its application in peptide synthesis and other areas of chemical research. The high purity of the resulting Fmoc-protected amino acid is crucial for the successful synthesis of high-quality peptides.[9]
References
Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism – - Total Synthesis. (2024, January 5). Retrieved from [Link]
Large-Scale Syntheses of FMOC-Protected Non-Proteogenic Amino Acids: Useful Building Blocks for Combinatorial Libraries - ACS Publications. (2001, June 1). Retrieved from [Link]
Fluorenylmethyloxycarbonyl protecting group - Wikipedia. (n.d.). Retrieved from [Link]
Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - MDPI. (2023, November 13). Retrieved from [Link]
Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers | Organic Letters - ACS Publications. (2022, May 2). Retrieved from [Link]
An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC. (2023, November 13). Retrieved from [Link]
WO1997041093A1 - Methods for the synthesis of fmoc protected amines - Google Patents. (n.d.).
Application Note & Protocols: High-Purity Crystallization of (2R,3S)-2-amino-3-methoxybutanoic Acid Hydrochloride
Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the crystallization of (2R,3S)-2-amino-3-methoxybutanoic acid hydrochloride. As a critica...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the crystallization of (2R,3S)-2-amino-3-methoxybutanoic acid hydrochloride. As a critical chiral building block, achieving high purity and a stable, crystalline form of this amino acid derivative is paramount for downstream applications, including active pharmaceutical ingredient (API) synthesis. This guide moves beyond simple procedural lists to explain the underlying scientific principles governing crystallization, offering detailed, field-proven protocols for cooling, anti-solvent, and reactive crystallization techniques. We emphasize process optimization, analytical validation, and troubleshooting to ensure the production of material with superior purity, yield, and physical characteristics.
Introduction: The Imperative for Crystalline Purity
(2R,3S)-2-amino-3-methoxybutanoic acid is a non-proteinogenic amino acid with specific stereochemistry that makes it a valuable intermediate in the synthesis of complex pharmaceutical agents. The conversion of this amino acid to its hydrochloride salt is a common strategy to enhance its stability, handling, and solubility characteristics. For use in regulated drug development pipelines, achieving a high-purity, crystalline solid is not merely a matter of purification; it is a critical step that dictates powder flow, dissolution, bioavailability, and formulation consistency.
The primary challenge lies in the precise control over the crystallization process to selectively isolate the desired (2R,3S) diastereomer while rejecting process-related impurities and other potential stereoisomers.[1] This application note serves as an authoritative guide to navigate these challenges, providing both the theoretical foundation and practical protocols to achieve this goal.
Foundational Principles of Crystallization
The transition from a dissolved solute to a highly ordered crystal lattice is governed by a delicate interplay of thermodynamics and kinetics. A mastery of these principles is essential for designing a robust and reproducible crystallization process.
Supersaturation: The Driving Force: Crystallization can only occur from a supersaturated solution, a non-equilibrium state where the concentration of the solute exceeds its saturation solubility at a given temperature. The level of supersaturation is the thermodynamic driving force for both the formation of new crystal nuclei and their subsequent growth. It can be generated through various means, including cooling a saturated solution, adding an anti-solvent, or forming the salt in situ (reactive crystallization).[2]
Nucleation and Crystal Growth:
Nucleation: This is the initial formation of stable, sub-microscopic crystalline entities (nuclei) from the supersaturated solution. It is a kinetically controlled, high-energy step. If the rate of nucleation is too high (often due to excessive supersaturation), it can lead to the formation of a large number of very small crystals, which can be difficult to filter and may trap impurities.
Crystal Growth: Once stable nuclei are formed, they grow by the sequential addition of solute molecules onto the existing lattice. Ideally, crystal growth should be the dominant process, allowing for the formation of larger, more perfect crystals that are easier to handle and typically exhibit higher purity.
The Challenge of Stereoisomers: (2R,3S)-2-amino-3-methoxybutanoic acid has two chiral centers, meaning up to four stereoisomers can exist.[1] While the starting material may be diastereomerically enriched, the crystallization process must be designed to prevent the co-crystallization of unwanted isomers. Enantiopure solutions often crystallize more readily than racemic mixtures due to a less complex thermodynamic landscape with fewer competing crystal structures.[3] The protocols herein are designed to maximize the purity of the target diastereomer.
Pre-Crystallization: Solvent System Design
The choice of solvent is the most critical parameter in developing a crystallization process. A systematic screening approach is mandatory to identify a solvent or solvent/anti-solvent system that provides an optimal balance of solubility, yield, and crystal quality.
Solubility Screening
The ideal solvent should exhibit high solubility for (2R,3S)-2-amino-3-methoxybutanoic acid hydrochloride at an elevated temperature and significantly lower solubility at a reduced temperature. For anti-solvent crystallization, the compound should be highly soluble in the primary solvent and virtually insoluble in the anti-solvent.[4] Based on the properties of similar amino acid hydrochlorides, the following solvent classes are recommended for initial screening.[5][6][7][8]
Solvent Class
Examples
Suitability as Primary Solvent
Suitability as Anti-Solvent
Rationale & Key Considerations
Polar Protic
Water, Methanol, Ethanol
Excellent
Poor
The hydrochloride salt is expected to be highly soluble due to strong hydrogen bonding. Water is often a good primary solvent but can lead to hygroscopic crystals.[6][7][8]
Polar Aprotic
Acetonitrile (ACN), Acetone
Moderate to Good
Moderate to Good
Offers a different selectivity and can be used as a primary solvent or an anti-solvent depending on the system.
Low polarity makes them ideal anti-solvents to induce precipitation from more polar primary solvents.
Aliphatic Hydrocarbons
Heptane, Hexane
Insoluble
Excellent
Non-polar nature ensures minimal solubility of the salt, making them highly effective anti-solvents.
Detailed Crystallization Protocols
The following protocols provide step-by-step methodologies for three distinct and powerful crystallization techniques. The choice of which protocol to use will depend on the scale, available equipment, and specific impurity profile of the starting material.
Protocol 1: Controlled Cooling Crystallization
This is the most common and straightforward crystallization method, relying on the temperature-dependent solubility of the compound.
Causality: The principle is to create a saturated or near-saturated solution at an elevated temperature and then induce supersaturation in a controlled manner by slowly reducing the temperature. Slow cooling is critical to favor crystal growth over rapid nucleation, leading to larger, higher-purity crystals.[6]
Apparatus: Jacketed glass reactor with overhead stirrer, temperature probe, and a programmable thermostat/circulator.
Methodology:
Solvent Selection: From the screening data, select a solvent (e.g., isopropanol, ethanol, or an ethanol/water mixture) that shows a steep solubility curve.
Dissolution: Charge the reactor with the crude (2R,3S)-2-amino-3-methoxybutanoic acid hydrochloride and the selected solvent. Heat the mixture with stirring (e.g., 200-300 RPM) to a temperature where the solute fully dissolves (e.g., 60-70 °C).
Hot Filtration (Optional): If insoluble particulate matter is present, perform a hot filtration through a pre-heated filter to remove it.
Controlled Cooling: Program the circulator to cool the solution at a slow, linear rate (e.g., 5-10 °C per hour). A slower rate generally yields better crystal quality.
Seeding (Recommended): Once the solution has cooled into the metastable zone (typically 5-10 °C below the dissolution temperature), add a small quantity (0.1-1% w/w) of high-purity seed crystals of the desired form. This provides templates for growth and ensures control over the final crystal form.
Maturation (Aging): Once the target final temperature is reached (e.g., 0-5 °C), hold the slurry under agitation for several hours (2-12 hours). This "aging" period allows the system to reach equilibrium and can improve yield and purity.
Isolation & Drying: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum at a moderate temperature (e.g., 40-50 °C).
Caption: Workflow for Controlled Cooling Crystallization.
Protocol 2: Anti-Solvent Crystallization
This technique is particularly useful when a suitable single solvent for cooling crystallization cannot be found, or when the product is highly soluble even at low temperatures.
Causality: Supersaturation is induced by adding a miscible "anti-solvent" in which the compound is insoluble.[4][9] This rapidly reduces the overall solubility of the solute in the mixed solvent system, forcing it to crystallize. The rate of anti-solvent addition is a critical parameter that controls the local supersaturation and thus the nucleation rate.
Apparatus: Reactor with overhead stirrer, temperature control, and a precision dosing pump for anti-solvent addition.
Methodology:
System Selection: Identify a solvent/anti-solvent pair. For example, dissolve the hydrochloride salt in methanol (solvent) and use MTBE or acetonitrile as the anti-solvent.
Dissolution: Prepare a concentrated solution of the crude material in the primary solvent at a constant temperature (e.g., 25 °C).
Anti-Solvent Addition: Begin adding the anti-solvent to the stirred solution via the dosing pump at a slow, controlled rate. A slower addition rate minimizes localized high supersaturation, favoring growth over nucleation.
Seeding: Optionally, seed the solution just after the onset of turbidity (cloudiness) to control the crystal form.
Equilibration: After the full volume of anti-solvent has been added, allow the slurry to stir for 1-4 hours to ensure complete crystallization.
Isolation & Drying: Collect the crystals by filtration, wash with a mixture of the solvent/anti-solvent or pure anti-solvent, and dry under vacuum.
Caption: Workflow for Anti-Solvent Crystallization.
Protocol 3: Reactive Crystallization
This advanced technique integrates the final chemical transformation (salt formation) with the crystallization step, often resulting in high yields and excellent purity.[2][10]
Causality: Supersaturation is generated instantaneously by the chemical reaction between the free base of (2R,3S)-2-amino-3-methoxybutanoic acid and hydrochloric acid in a solvent where the resulting hydrochloride salt has low solubility.[11] This can be a very fast process, and control over mixing and temperature is paramount to manage nucleation and growth.
Apparatus: Temperature-controlled reactor with high-efficiency overhead stirring, a port for gas introduction or a pump for liquid acid addition.
Methodology:
Solvent Selection: Choose a solvent in which the free base is soluble but the hydrochloride salt is not (e.g., isopropanol, ethyl acetate, or acetonitrile).
Free Base Solution: Dissolve the (2R,3S)-2-amino-3-methoxybutanoic acid free base in the chosen solvent and adjust the temperature as required (e.g., 20-25 °C).
Acidification: Slowly add a stoichiometric amount (1.0-1.05 equivalents) of hydrochloric acid. This can be done by bubbling dry HCl gas through the solution or by the controlled addition of a solution of HCl in a compatible solvent (e.g., HCl in isopropanol).
Crystallization: The hydrochloride salt will begin to precipitate as it is formed. Maintain vigorous stirring to ensure good mass transfer and prevent agglomeration.
Maturation: After the acid addition is complete, stir the resulting slurry for 1-2 hours to allow for complete reaction and crystal growth.
Isolation & Drying: Collect the crystalline product by filtration, wash with the solvent used in the reaction to remove any unreacted starting material, and dry under vacuum.
Caption: Workflow for Reactive Crystallization.
Analytical Validation and Quality Control
Rigorous analytical testing is required to confirm the success of the crystallization process. Each batch of crystals must be characterized to ensure it meets the required specifications for purity, identity, and solid-state form.
Analytical Technique
Purpose
Expected Outcome / Specification
Chiral HPLC
To determine diastereomeric and enantiomeric purity.
Diastereomeric Purity > 99.5%.
Achiral HPLC/UPLC
To quantify process-related impurities.
Total Impurities < 0.1%.
¹H and ¹³C NMR
To confirm chemical structure and identity.
Spectrum conforms to the reference standard.
FT-IR Spectroscopy
To confirm functional groups and aid in form identification.
Spectrum is consistent with the desired crystal form.
X-Ray Powder Diffraction (XRPD)
To identify the crystal form (polymorph screening).
A consistent and defined diffraction pattern, confirming the desired polymorph.
Differential Scanning Calorimetry (DSC)
To determine the melting point and thermal stability.
A sharp, single melting endotherm at the expected temperature.
Microscopy
To observe crystal morphology, size, and uniformity.
Uniform crystal habit (e.g., prisms, plates) with a consistent size distribution.
Troubleshooting Common Crystallization Issues
Issue
Potential Cause(s)
Recommended Solution(s)
No Crystals Form
- Insufficient supersaturation.- High nucleation energy barrier.- Inappropriate solvent choice.
- Concentrate the solution by slow evaporation.- Cool the solution to a lower temperature.- Scratch the inside of the flask to induce nucleation.- Add seed crystals of the desired product.
Formation of Oil or Amorphous Solid
- Supersaturation is too high (crash precipitation).- Cooling or anti-solvent addition is too rapid.- High levels of impurities inhibiting lattice formation.
- Dilute the starting solution.- Decrease the cooling rate or slow the anti-solvent addition.- Re-purify the starting material if necessary.
Poor Crystal Quality (e.g., small needles, agglomerates)
- Nucleation rate is too high relative to growth rate.- Poor mixing.
- Reduce the level of supersaturation (use a more dilute solution or slower cooling/addition).- Increase agitation speed.- Implement a seeding strategy.
Inconsistent Crystal Form (Polymorphism)
- Variations in solvent, temperature, or supersaturation.- Presence of specific impurities.
- Strictly control all crystallization parameters (temperature, rates, solvent ratios).- Implement a robust seeding protocol with the desired polymorph.- Characterize every batch with XRPD to ensure phase consistency.
References
Jang, J., Coquerel, G., Seo, T. S., Kim, W., & Park, B. J. (2024). Microfluidic antisolvent crystallization for chiral symmetry breaking. Lab on a Chip, 24, 5055-5064.
On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. Radboud Repository.
Technical Support Center: Aminoacetamidine Dihydrochloride Crystalliz
Method of obtaining crystal of hydrochloride of basic amino acid.
Heterogeneous Interactions Promote Crystallization and Spontaneous Resolution of Chiral Molecules. Journal of the American Chemical Society.
Technical Support Center: Purification of (2S,3S)-2-amino-3-methylhexanoic Acid. Benchchem.
Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Agilent.
Three-Step Mechanism of Antisolvent Crystalliz
Optimization and Design of Reactive Crystallization Process. White Rose eTheses Online.
Crystallization of hydrohalides of pharmaceutical compounds.
Reactive crystallization: A review.
Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems.
The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI.
purification methods for removing impurities from (2R,3S)-2-amino-3-methoxybutanoic acid hydrochloride
Welcome to the technical support center for the purification of (2R,3S)-2-amino-3-methoxybutanoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-d...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the purification of (2R,3S)-2-amino-3-methoxybutanoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this important chiral building block.
Introduction
(2R,3S)-2-amino-3-methoxybutanoic acid hydrochloride, an O-methylated derivative of threonine, possesses two chiral centers. This structural feature means that its synthesis can yield a mixture of up to four stereoisomers. The biological activity of molecules derived from this amino acid is often highly dependent on its stereochemical purity. Therefore, robust purification methods are critical to isolate the desired (2R,3S) isomer from other stereoisomers, residual reactants, and synthesis byproducts. This guide provides answers to frequently asked questions and detailed troubleshooting protocols to help you achieve the desired purity of your compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing (2R,3S)-2-amino-3-methoxybutanoic acid hydrochloride?
A1: The impurity profile is highly dependent on the synthetic route. However, common impurities can be categorized as follows:
Stereoisomers: The most challenging impurities to remove are the other diastereomers ((2S,3S)-allo, (2R,3R)-allo) and the enantiomer ((2S,3R)). These arise from a lack of complete stereocontrol during the synthesis.
Process-Related Impurities: These include unreacted starting materials, reagents (like thionyl chloride for esterification), and residual solvents.[1][2]
Byproducts: Side reactions can lead to impurities. For threonine derivatives, this can include products of epimerization at the β-carbon, especially under harsh basic or acidic conditions.[1][3] Other amino acids like serine or glycine might also be present as cross-contaminants depending on the starting materials.[4]
Inorganic Salts: Salts are often generated during pH adjustments or work-up procedures and need to be removed.
Q2: What are the primary methods for purifying (2R,3S)-2-amino-3-methoxybutanoic acid hydrochloride?
A2: The choice of purification method depends on the scale of your synthesis and the nature of the impurities. The most effective techniques are:
Recrystallization: This is a cost-effective method for removing many impurities. For amino acid hydrochlorides, a common approach is to use a polar solvent (like methanol or ethanol) to dissolve the compound and then add a less polar anti-solvent (like diethyl ether or hexane) to induce crystallization.[2]
Diastereomeric Recrystallization: This is a powerful technique for separating diastereomers.[5][6] If your product is a mixture of diastereomers, this method can be highly effective. It involves forming a salt with a chiral resolving agent, separating the resulting diastereomeric salts by recrystallization, and then liberating the desired amino acid.[6]
Chromatography:
Chiral High-Performance Liquid Chromatography (HPLC): This is the most precise method for separating all four stereoisomers. It can be used for both analytical purity assessment and preparative purification.[7][8]
Ion-Exchange Chromatography: This is particularly useful for removing inorganic salts and other charged impurities.[9][10]
Q3: How can I assess the purity and confirm the stereochemistry of my final product?
A3: A combination of analytical techniques is recommended:
Chiral HPLC: This is the gold standard for determining the stereoisomeric purity (both diastereomeric and enantiomeric excess).[7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is essential for confirming the chemical structure of your compound. High-resolution NMR can also be used to determine the diastereomeric ratio by integrating the signals of protons that are unique to each diastereomer.[11][12]
Mass Spectrometry (MS): This confirms the molecular weight of your compound. When coupled with Gas Chromatography (GC-MS) on a chiral column, it can also be used to assess stereoisomeric purity, although this often requires derivatization.[13][14]
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process in a question-and-answer format.
Recrystallization Issues
Issue 1: My compound oiled out instead of forming crystals during recrystallization.
Question: I dissolved my crude (2R,3S)-2-amino-3-methoxybutanoic acid hydrochloride in hot methanol and started adding diethyl ether, but it turned into a sticky oil instead of crystals. What went wrong and how can I fix it?
Answer: Oiling out is a common problem that occurs when the compound's solubility in the solvent mixture is too high at a given temperature, or when the solution is supersaturated too quickly. Here are the potential causes and solutions:
Cause 1: Cooling too rapidly. The rapid addition of anti-solvent or a sudden drop in temperature can cause the compound to crash out of solution as a liquid phase (oil) rather than forming an ordered crystal lattice.
Solution: Add the anti-solvent (e.g., diethyl ether) much more slowly, perhaps at a slightly warmer temperature, until you just see persistent turbidity. Then, allow the solution to cool to room temperature slowly, followed by further cooling in an ice bath or refrigerator.
Cause 2: High concentration of impurities. Impurities can interfere with crystal lattice formation.
Solution: Try to pre-purify the crude material, perhaps by a simple filtration through a plug of silica gel to remove baseline impurities, before attempting recrystallization.
Cause 3: Inappropriate solvent system. The solvent/anti-solvent combination may not be ideal for your specific compound and impurity profile.
Solution: If you can recover your compound from the oil (e.g., by evaporating the solvent), try a different solvent system. For amino acid hydrochlorides, methanol/ether, ethanol/ether, or ethanol/hexane are common starting points.[1][2] You may need to experiment with the ratios.
"Oiling Out" Recovery Protocol: If your compound has already oiled out, you can try to induce crystallization from the oil. Add a small amount of the primary solvent (e.g., methanol) back to the mixture with warming until the oil redissolves. Then, attempt a slower cooling and crystallization process. Scratching the inside of the flask with a glass rod at the liquid-air interface can also help initiate crystal formation. Adding a seed crystal of the pure compound, if available, is highly effective.[6]
Issue 2: The purity of my compound did not improve after recrystallization.
Question: I successfully recrystallized my product, but HPLC analysis shows that the diastereomeric purity is still low. Why is this happening?
Answer: This indicates that the chosen recrystallization conditions are not effective for separating the diastereomers.
Cause: Diastereomers can sometimes have very similar solubilities in a given solvent system, or they may co-crystallize.[15]
Solution 1: Diastereomeric Recrystallization. If you have a mixture of diastereomers, a standard recrystallization may not be sufficient. You will likely need to perform a diastereomeric resolution. This involves reacting your amino acid mixture with an enantiomerically pure chiral acid or base (a resolving agent) to form diastereomeric salts. These salts have different physical properties and can often be separated by fractional recrystallization.[5][6] Once a pure diastereomeric salt is isolated, the resolving agent is removed to yield the pure desired diastereomer.
Solution 2: Chromatography. If diastereomeric recrystallization is not successful or practical, you will need to use a chromatographic method like preparative chiral HPLC for separation.
Chiral HPLC Issues
Issue 3: I am not getting good separation of the stereoisomers on my chiral HPLC column.
Question: I'm trying to analyze the stereoisomeric purity of my (2R,3S)-2-amino-3-methoxybutanoic acid hydrochloride, but the peaks are overlapping. What can I do to improve the resolution?
Answer: Poor resolution in chiral HPLC is a common challenge that can be overcome by systematically optimizing your method.
Cause 1: Incorrect Chiral Stationary Phase (CSP). The choice of CSP is critical for chiral recognition. Not all chiral columns work for all compounds.
Solution: For amino acids and their derivatives, several types of CSPs are known to be effective. Consider trying columns from these classes if you are not already:
Macrocyclic Glycopeptide-based (e.g., CHIROBIOTIC™ T): These are often very effective for underivatized amino acids.[8]
Cinchona Alkaloid-based Zwitterionic Ion-Exchangers (e.g., CHIRALPAK® ZWIX): These are specifically designed for the separation of ampholytic molecules like amino acids.[7][16]
Ligand Exchange Columns: These columns, which contain a chiral ligand and are used with a mobile phase containing a metal ion (usually Cu²⁺), are also a classic choice for amino acid enantioseparation.
Cause 2: Suboptimal Mobile Phase. The composition of the mobile phase is just as important as the stationary phase.
Solution: Systematically vary the mobile phase composition.
Organic Modifier: Change the type (e.g., methanol vs. acetonitrile vs. ethanol) and percentage of the organic modifier.
Additives: Small amounts of acidic (e.g., trifluoroacetic acid, formic acid) or basic (e.g., diethylamine) additives can dramatically alter the ionization state of the analyte and the stationary phase, leading to improved selectivity.
Buffer: For ion-exchange CSPs, the pH and concentration of the buffer are critical parameters to optimize.
Cause 3: Temperature. Column temperature affects the thermodynamics of the interaction between your compound and the CSP.
Solution: Try running the separation at different temperatures (e.g., 15°C, 25°C, 40°C). Sometimes lower temperatures increase the interaction strength and improve resolution, though this can lead to broader peaks.
Experimental Protocols
Protocol 1: General Recrystallization of (2R,3S)-2-amino-3-methoxybutanoic acid hydrochloride
This protocol provides a general starting point. The optimal solvent ratios and volumes will need to be determined empirically for your specific sample.
Dissolution: In a clean Erlenmeyer flask, add your crude amino acid hydrochloride. Add the minimum amount of a hot polar solvent (e.g., methanol or ethanol) required to fully dissolve the solid. Stirring and gentle heating on a hot plate will facilitate dissolution.
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration to remove them.
Crystallization: Remove the flask from the heat. Slowly add a less polar anti-solvent (e.g., diethyl ether or ethyl acetate) dropwise with continuous swirling until the solution becomes faintly and persistently cloudy.[2][17]
Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this time. Once at room temperature, you may place the flask in an ice bath or a refrigerator for several hours (or overnight) to maximize crystal formation.
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the collected crystals with a small amount of the cold anti-solvent to remove any remaining soluble impurities.
Drying: Dry the crystals under high vacuum to remove all traces of solvent.
Protocol 2: Purity Assessment by Chiral HPLC
This is a representative method. Optimization will be necessary based on your specific column and system.
Column Selection: Choose an appropriate chiral stationary phase. A macrocyclic glycopeptide column (e.g., CHIROBIOTIC™ T) is a good starting point.[8]
Mobile Phase Preparation: Prepare a mobile phase. A typical starting point could be a mixture of methanol and water with a small amount of an acid and a base, for example, 80:20 Methanol:Water with 0.1% Formic Acid and 0.05% Diethylamine. Filter the mobile phase through a 0.45 µm filter.
Sample Preparation: Dissolve a small amount of your purified (2R,3S)-2-amino-3-methoxybutanoic acid hydrochloride in the mobile phase to a concentration of approximately 0.5-1.0 mg/mL. Filter the sample through a 0.45 µm syringe filter.
HPLC Conditions:
Flow Rate: 0.5 - 1.0 mL/min
Column Temperature: 25 °C (can be varied)
Injection Volume: 5 - 10 µL
Detection: UV at 210 nm or Evaporative Light Scattering Detector (ELSD) if the compound has a poor chromophore.
Analysis: Inject your sample and analyze the resulting chromatogram. The presence of more than one peak indicates the presence of other stereoisomers. Calculate the diastereomeric and/or enantiomeric excess based on the peak areas.
Data & Visualization
Table 1: Common Impurities and Recommended Purification Strategies
Recrystallization, Chromatography (Silica or Ion-Exchange)
Reagents
Thionyl chloride, protecting groups
Work-up
Recrystallization, Aqueous Wash
Byproducts
Epimerized products
Harsh reaction conditions
Recrystallization, Chromatography
Inorganic Salts
NaCl, etc.
pH adjustment, work-up
Ion-Exchange Chromatography, Recrystallization
Diagrams
Caption: General purification workflow for (2R,3S)-2-amino-3-methoxybutanoic acid hydrochloride.
Caption: Decision tree for troubleshooting common recrystallization problems.
References
Carpino, L. A., & Ionescu, D. (1998). Stereoselective Synthesis of Threo and Erythro β-Hydroxy and β-Disubstituted-β-Hydroxy α-Amino Acids. The Journal of Organic Chemistry, 63(15), 5030–5034. [Link]
Lee, Y. S., et al. (2005). Improved synthesis of D-allothreonine derivatives from L-threonine. ResearchGate. [Link]
Gecse, Z., et al. (2025). High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. MDPI. [Link]
Veeprho. (n.d.). Threonine Impurities and Related Compound. [Link]
Oh, K., et al. (1995). A stereoselective synthesis of the (2R, 3S)- and (2S, 3R)-3-amino-2-hydroxybutyric acid derivatives, the key components of a renin inhibitor and bestatin. Tetrahedron, 51(48), 13089-13104. [Link]
Sumika Chemical Analysis Service. (n.d.). Chiral Columns for enantiomer separation by HPLC. [Link]
Tugarinov, V., & Kay, L. E. (2003). Specific labeling of threonine methyl groups for NMR studies of protein-nucleic acid complexes. Journal of the American Chemical Society, 125(45), 13868–13878. [Link]
Waters Corporation. (n.d.). Comprehensive Guide to Hydrolysis and Analysis of Amino Acids. [Link]
PrepChem.com. (n.d.). Synthesis of threonine methyl ester HCl. [Link]
ResearchGate. (2017). How to purify amino acids (HCl salt) with dowex resin. [Link]
Dombrády, Z. S., et al. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers. [Link]
Aturki, Z., et al. (2024). Update on chiral recognition mechanisms in separation science. Journal of Separation Science. [Link]
Carnegie Mellon University - Figshare. (2011). Specific labeling of threonine methyl groups for NMR studies of protein-nucleic acid complexes. [Link]
Tugarinov, V., et al. (2012). An Economical Method for Production of 2H,13CH3-Threonine for Solution NMR Studies of Large Protein Complexes: Application to the 670 kDa Proteasome. PLoS ONE, 7(9), e44739. [Link]
Reddit. (2024). How to purify amino acid with mineral salt. [Link]
Deconinck, E., et al. (2018). Impurity profiling of the most frequently encountered falsified polypeptide drugs on the Belgian market. sciensano.be. [Link]
Spectroscopy Online. (2022). Terahertz Spectroscopic Analysis of Co-Crystallized Mixtures in an L-threonine Diastereomer System. [Link]
ResearchGate. (n.d.). ChemInform Abstract: Synthesis of (2R,3S)- or (2S,3R)-2Amino3-trifluoromethyl-3- hydroxyalkanoic Acid Derivatives (Threonine and alloThreonine Analogues) from Enantiopure 4,4,4-Trifluoro-3-hydroxybutanoic Acid. [Link]
ResearchGate. (n.d.). Specific Labeling of Threonine Methyl Groups for NMR Studies of Protein-Nucleic Acid Complexes. [Link]
Google Patents. (n.d.). CN1940080B - Synthesis of (2S,3R)
Fransson, B., & Ragnarsson, U. (1999). Determination of the optical purity of threonine and hydroxyproline by capillary gas chromatography on a chiral stationary phase. Amino Acids, 17(3), 293-300. [Link]
reducing thermal degradation of (2R,3S)-2-amino-3-methoxybutanoic acid hydrochloride during storage
Introduction Welcome to the technical support guide for (2R,3S)-2-amino-3-methoxybutanoic acid hydrochloride, a derivative of the non-proteinogenic amino acid allothreonine. This document is intended[1] for researchers,...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
Welcome to the technical support guide for (2R,3S)-2-amino-3-methoxybutanoic acid hydrochloride, a derivative of the non-proteinogenic amino acid allothreonine. This document is intended[1] for researchers, scientists, and drug development professionals to proactively address and troubleshoot potential stability issues, specifically thermal degradation, during storage and handling. As an amino acid hydrochloride, this compound possesses functional groups that are susceptible to environmental factors, making proper storage critical to ensure its integrity, purity, and performance in your experiments. This guide synthesizes fundamental principles of amino acid chemistry with established best practices for active pharmaceutical ingredient (API) stability.
Section 1: Underst[2]anding the Molecule & Its Stability Profile
(2R,3S)-2-amino-3-methoxybutanoic acid is a specific stereoisomer of O-methyl-allothreonine. The hydrochloride salt form enhances solubility and stability. However, like many amino acid-based compounds, it is susceptible to degradation influenced by temperature, moisture, and pH. The primary functional groups of concern are the primary amine, the carboxylic acid, and the ether linkage, all of which can participate in degradation reactions.
Potential Degradation Pathways: The principal degradation pathways for amino acids include deamination, decarboxylation, and oxidation. For this specific molecul[2][3]e, the presence of the methoxy group introduces an additional potential site for ether hydrolysis under harsh acidic conditions, although this is less likely under standard storage. The hydrochloride salt indicates a higher propensity to absorb moisture from the atmosphere (hygroscopicity), which can accelerate degradation.
dot
graph TD;
[4][5]A["(2R,3S)-2-amino-3-methoxybutanoic acid HCl (Solid)"] -- "Elevated Temperature" --> B{Accelerated Degradation};
A -- "High Humidity / Moisture Absorption" --> B;
B --> C["Deamination (Loss of NH2)"];
B --> D["Decarboxylation (Loss of CO2)"];
B --> E["Oxidation"];
B --> F["Physical Changes (Caking, Clumping)"];
subgraph "Degradation Products"
C; D; E;
end
subgraph "Physical Instability"
F;
end
graph
Caption: Key factors leading to the degradation of the compound.
This section addresses common issues encountered during the storage and handling of (2R,3S)-2-amino-3-methoxybutanoic acid hydrochloride.
FAQ 1: My powdered compound has formed clumps/caked. Is it still usable?
Cause: This is a classic sign of moisture absorption due to the hygroscopic nature of the hydrochloride salt. When the powder absorbs w[4][5]ater, it can form "liquid bridges" between particles. Upon slight drying, these bridges solidify, creating clumps. This indicates that the m[5]aterial has been exposed to humidity.
Immediate Action: Immediately transfer the material to a desiccator with a fresh desiccant (e.g., silica gel) to remove excess adsorbed water.
Troubleshooting & Usability:
Assess Severity: If caking is minor, the bulk of the material may still be chemically stable. However, the presence of moisture can accelerate chemical degradation.
Analytical Verification: Before use, it is critical to re-analyze the material. A simple test is to determine the water content (e.g., by Karl Fischer titration). More comprehensive analysis using High-Performance Liquid Chromatography (HPLC) is required to check for the presence of degradation products and re-confirm purity.
Future Prevention: Always store the compound in a tightly sealed container, preferably inside a desiccator or a controlled low-humidity environment like a dry cabinet. For highly sensitive appl[4]ications, consider packaging under an inert atmosphere (e.g., argon or nitrogen).
FAQ 2: I observe a cha[6]nge in the color (e.g., yellowing) of my white powder over time. What does this mean?
Cause: Color change is often an indicator of chemical degradation. Oxidative processes or the formation of minor impurities can lead to discoloration. This is a red flag that the storage conditions are not optimal.
Troubleshooting & Usability:
Do Not Use (Presumptively): Do not use the material for any critical experiments until its purity has been verified.
Characterize Degradants: Use analytical techniques like HPLC with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify impurities. This will help determine [7]the extent and nature of the degradation.
Review Storage Conditions: This is a clear sign that the compound needs better protection from light, oxygen, and/or temperature. Store in an amber vial to protect from light and consider flushing the container with an inert gas before sealing to displace oxygen.
FAQ 3: My experimental[6] results are inconsistent. Could it be related to the stability of this starting material?
Cause: Absolutely. Using a partially degraded starting material is a common source of experimental irreproducibility. Even a small percentage of impurities can interfere with reactions, alter kinetics, or affect biological assays.
Troubleshooting & Proactive Measures:
Establish a Quality Control (QC) Protocol: Before starting a new series of experiments, always run a QC check on your starting material, even if it's a new bottle. An HPLC purity check is a reliable method.
Forced Degradation Study (Recommended): To understand potential issues, a forced degradation study can be invaluable. This involves intentionally exposing small aliquots of the compound to stress conditions (e.g., high heat, acid, base, oxidation) and analyzing the resulting degradation products. This provides a "fingerprint" of what to look for in aged samples.
Aliquot Your Supply: Upon receiving a new batch, divide it into smaller, single-use aliquots. This minimizes the number of times the main stock container is opened, reducing exposure to atmospheric moisture and oxygen.
Section 3: Protocols & Best Practices
Recommended Storage Conditions
To ensure long-term stability, it is crucial to control the environmental factors of temperature and humidity. The International Council for Harmonisation (ICH) provides guidelines for stability testing that offer a framework for appropriate storage.
Lower temperatures significantly slow down the kinetics of most degradation reactions. Action: Store in a sealed container in a refrigerator. Avoid repeated freeze-thaw cycles if the material has absorbed any moisture.
Humidity
As low as possible (<30% RH)
The hydrochloride salt is hygroscopic; moisture absorption can lead to physical caking and accelerate chemical hydrolysis. Action: Store in a ti[4][5]ghtly sealed container, inside a desiccator or a humidity-controlled dry cabinet. Include a desiccant pouch[4] if possible.
To prevent oxidation, especially for long-term storage. Action: After aliquoting, flush the headspace of the container with an inert gas before sealing.
Although this specific molecule does not have a strong chromophore, protection from light is a general best practice for all APIs to prevent potential photodegradation. Action: Store in ambe[6]r glass vials or in a light-blocking secondary container.
Table summarizing opt[6]imal storage conditions based on ICH guidelines and general API handling best practices.
Experimental [13][14]Protocol: HPLC Method for Purity Assessment
This protocol provides a general starting point for assessing the purity of (2R,3S)-2-amino-3-methoxybutanoic acid hydrochloride and detecting potential degradation products. Method optimization may be required.
Objective: To separate the parent compound from potential polar and non-polar degradation products.
Methodology:
Instrumentation: HPLC system with UV detector.
Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: Acetonitrile.
Gradient Elution:
0-5 min: 5% B
5-25 min: 5% to 95% B
25-30 min: 95% B
30-31 min: 95% to 5% B
31-35 min: 5% B (Re-equilibration)
Flow Rate: 1.0 mL/min.
Detection Wavelength: 210 nm (for the carboxyl group).
Dissolve in 1 mL of Mobile Phase A to create a 1 mg/mL stock solution.
Filter through a 0.45 µm syringe filter before injection.
Data Interpretation: The parent compound should elute as a sharp, primary peak. Any additional peaks are potential impurities or degradation products. The relative peak area can be used to estimate purity (% Area). For accurate quantification, a reference standard is required.
dot
graph TD;
subgraph "Sample Preparation"
A[Weigh Compound] --> B[Dissolve in Mobile Phase A];
B --> C[Filter Sample];
end
subgraph "HPLC Analysis"
C --> D{Inject into HPLC};
D --> E[Separation on C18 Column];
E --> F[UV Detection at 210 nm];
end
subgraph "Data Interpretation"
F --> G[Analyze Chromatogram];
G --> H{Identify Parent Peak};
G --> I{Identify Impurity Peaks};
H & I --> J[Calculate % Purity];
end
graph
Caption: Workflow for HPLC purity assessment.
References
ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]
ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline). ECA Academy. [Link]
Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation. [Link]
Stability Across the Lifecycle: The FDA-ICH Draft Q1 Guideline Explained. Darkhorse Consulting Group. [Link]
ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency. [Link]
Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. National Center for Biotechnology Information. [Link]
Protecting Pharmaceuticals from Humidity's Wrath. SMT Dry Cabinets. [Link]
What are recommended packaging conditions for highly hygroscopic APIs? ResearchGate. [Link]
How to solve the caking of API in the drug storage process? LinkedIn. [Link]
Amino Acid Analysis Overview. Bio-Synthesis Inc. [Link]
Analytical Methods for Amino Acids. Shimadzu. [Link]
Hydrothermal Degradation of Amino Acids. National Center for Biotechnology Information. [Link]
A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. National Center for Biotechnology Information. [Link]
Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples. Metair. [Link]
18.5: Pathways of Amino Acid Degradation. Biology LibreTexts. [Link]
Synthesis and Degradation of Amino Acids. Basicmedical Key. [Link]
8. Amino Acid Metabolism and Heritable Disorders of Degradation. Biochemistry, Digging Deeper. [Link]
resolving mass spectrometry fragmentation issues for (2R,3S)-2-amino-3-methoxybutanoic acid hydrochloride
Topic: Resolving Fragmentation and Detection Issues for (2R,3S)-2-Amino-3-methoxybutanoic Acid Hydrochloride From the Desk of the Senior Application Scientist: Welcome to the Advanced Applications Support Center. In drug...
Author: BenchChem Technical Support Team. Date: April 2026
Topic: Resolving Fragmentation and Detection Issues for (2R,3S)-2-Amino-3-methoxybutanoic Acid Hydrochloride
From the Desk of the Senior Application Scientist:
Welcome to the Advanced Applications Support Center. In drug development and targeted metabolomics, small, highly polar, non-proteinogenic amino acids frequently present a "perfect storm" of bioanalytical challenges. (2R,3S)-2-amino-3-methoxybutanoic acid hydrochloride (the hydrochloride salt of an O-methylated threonine derivative) is a prime example. It suffers from poor reversed-phase retention, possesses a labile ether linkage highly prone to in-source decay, and carries a chloride counter-ion that severely suppresses ionization.
This guide provides field-proven, self-validating protocols designed to resolve these specific fragmentation and detection issues, ensuring authoritative and reproducible data.
Caption: Step-by-Step LC-MS/MS Optimization Workflow for Polar Amino Acids.
Section 1: Chromatography & Ion Suppression
Q1: My analyte elutes in the void volume on a standard C18 column, and the MS signal is completely suppressed. Why is this happening, and how do I fix it?
Causality:
(2R,3S)-2-amino-3-methoxybutanoic acid is highly hydrophilic. On a reversed-phase (C18) column, it lacks sufficient lipophilicity to partition into the stationary phase, causing it to elute in the void volume alongside the hydrochloride (HCl) salt[1]. The co-eluting chloride ions compete for charge on the droplet surface in the Electrospray Ionization (ESI) plume. This alters droplet surface tension and impedes the Rayleigh limit explosions necessary for gas-phase ion formation, resulting in severe ion suppression.
Solution:
Abandon reversed-phase chromatography for this underivatized molecule. Instead, utilize Hydrophilic Interaction Liquid Chromatography (HILIC)[1]. HILIC utilizes a polar stationary phase and a highly organic mobile phase, creating a water-enriched layer on the column surface that effectively retains polar amino acids while separating them from suppressing salts.
Quantitative Comparison: C18 vs. HILIC Performance
Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: Start at 85% B, hold for 2 minutes, ramp to 50% B over 5 minutes, return to 85% B to re-equilibrate.
System Validation Step: Inject a 10 ng/mL standard. Calculate the retention factor (
k′
). The protocol is validated only if
k′>2
and the peak asymmetry factor (
As
) is between 0.9 and 1.2. If
k′<2
, decrease the initial aqueous content (increase %B) by 5% until validation criteria are met.
Section 2: In-Source Fragmentation (ISF)
Q2: I am seeing a very low abundance of the [M+H]+ precursor ion (m/z 134.1) and high background noise at m/z 102. Why is the precursor disappearing?
Causality:
You are observing In-Source Fragmentation (ISF). The methoxy group on the
β
-carbon of this molecule is highly labile. In the intermediate pressure region between the atmospheric ESI source and the high-vacuum mass analyzer, ions collide with residual gas molecules[2]. If the Declustering Potential (DP) or source temperature is too high, these collisions impart excess vibrational energy. This energy easily overcomes the activation barrier for the elimination of methanol (32 Da), converting your precursor (m/z 134) into a fragment (m/z 102) before it reaches the first quadrupole (Q1)[3]. Because this happens outside the collision cell, the fragment is lost in the background noise, destroying your assay's sensitivity.
Caption: ESI In-Source Fragmentation vs. Controlled CID Pathway for m/z 134.
Protocol 2: ISF Mitigation & Source Tuning
Temperature Reduction: Lower the ESI source gas temperature to 250°C (down from a typical 350°C).
Voltage Titration: Set the Declustering Potential (or Fragmentor Voltage, depending on the vendor) to a minimal starting value (e.g., 20 V).
Infusion: Perform a continuous syringe infusion of a 1 µg/mL standard at 10 µL/min combined with the LC flow at 50% B.
System Validation Step: Monitor the MS1 scan intensity ratio of m/z 134 (intact precursor) to m/z 102 (ISF product). Gradually increase the DP in 5 V increments. The system is validated when the 134/102 intensity ratio is maximized (must be > 5:1). Lock in this DP value.
Q3: How do I select the best MRM transitions for quantitative analysis?
Causality:
Small molecules (< 150 Da) have fewer internal degrees of freedom to distribute collision energy during CID. Applying standard collision energies (CE) will obliterate the molecule into non-specific, low-mass carbon fragments (m/z < 50) that suffer from high chemical noise. Protonated aliphatic
α
-amino acids typically undergo a characteristic neutral loss of (H2O + CO)[4], while the methoxy group strongly drives the loss of methanol.
Table: Optimized MRM Transitions for (2R,3S)-2-Amino-3-methoxybutanoic Acid
Precursor Ion (m/z)
Product Ion (m/z)
Neutral Loss
Collision Energy (eV)
Purpose
134.1
102.1
-32 Da (CH3OH)
12 - 15
Quantifier
134.1
88.1
-46 Da (H2O + CO)
18 - 22
Qualifier 1
134.1
74.1
-60 Da (CH3OH + CO)
25 - 28
Qualifier 2
Protocol 3: Targeted CID Optimization
Q1 Isolation: Isolate m/z 134.1 in Q1 with a narrow resolution (0.7 FWHM).
CE Ramping: Ramp the Collision Energy from 5 eV to 40 eV in 1 eV increments for each target product ion.
System Validation Step: Plot the breakdown curve (Intensity vs. CE). The protocol is validated when the CE chosen for the 134.1
→
102.1 transition yields a peak area at least 3 times higher than the qualifier transitions, with an MS/MS spectral purity showing < 10% of the total ion current remaining as the unfragmented precursor.
Section 4: Stereochemical Resolution
Q4: Can MS/MS fragmentation distinguish between the (2R,3S) isomer and other stereoisomers?
Causality:
No. Mass spectrometry alone cannot differentiate between enantiomers or diastereomers (such as (2R,3S) vs. (2S,3R) O-methyl-threonine) because their bond connectivities and gas-phase dissociation energetics are virtually identical. They will produce the exact same MRM transitions at the exact same collision energies.
Solution:
You must achieve separation prior to ionization. If stereochemical purity is a critical quality attribute (CQA) for your drug development workflow, you must implement a chiral stationary phase (e.g., Crown Ether or Teicoplanin-based columns) or perform pre-column chiral derivatization (e.g., using Marfey's reagent) to convert the enantiomers into diastereomers that can be resolved on standard reversed-phase columns.
overcoming steric hindrance when using (2R,3S)-2-amino-3-methoxybutanoic acid hydrochloride
Title : Technical Support Center: Overcoming Steric Hindrance with (2R,3S)-2-Amino-3-methoxybutanoic Acid Hydrochloride Introduction (2R,3S)-2-amino-3-methoxybutanoic acid hydrochloride is an unnatural, heavily functiona...
Author: BenchChem Technical Support Team. Date: April 2026
Title : Technical Support Center: Overcoming Steric Hindrance with (2R,3S)-2-Amino-3-methoxybutanoic Acid Hydrochloride
Introduction
(2R,3S)-2-amino-3-methoxybutanoic acid hydrochloride is an unnatural, heavily functionalized amino acid (an O-methyl threonine derivative) frequently utilized in the synthesis of specialized peptidomimetics and antimicrobial cyclic peptides. However, incorporating this building block presents significant synthetic bottlenecks. The β-carbon is disubstituted with both a methyl and a methoxy group, creating profound steric shielding around both the α-amine and the α-carboxylic acid. Furthermore, its supply as a hydrochloride salt requires precise stoichiometric adjustments during solid-phase peptide synthesis (SPPS) to ensure the amine is nucleophilically active.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to overcome low coupling efficiencies, epimerization, and chain-terminating side reactions when working with this sterically demanding residue.
Troubleshooting Guide & FAQs
Q1: I am trying to couple the next amino acid to the N-terminus of resin-bound (2R,3S)-2-amino-3-methoxybutanoic acid, but the Kaiser test remains positive. Why is the coupling failing?Causality : The β-methoxy and β-methyl groups severely restrict the approach trajectory of the incoming activated amino acid. If you are using standard uronium-based coupling reagents (like HATU or HBTU), the slow rate of aminolysis allows a competing side reaction to dominate: the free, hindered amine attacks the uronium carbon of the coupling reagent instead of the activated ester. This forms a stable guanidino derivative, permanently capping the peptide chain[1].
Solution : Switch your activation strategy. Use the phosphonium salt PyAOP or the DIC/OxymaPure system. Neither of these reagents contains a reactive uronium carbon, completely eliminating the risk of guanidinylation while maintaining high reactivity[2].
Q2: Does the hydrochloride salt form of this amino acid affect the coupling protocol?Causality : Yes. In its hydrochloride salt form, the α-amine exists as an unreactive ammonium ion (
−NH3+
). Standard SPPS protocols assume the amino acid is a free base. If the HCl is not neutralized, the amine cannot act as a nucleophile; conversely, if it is acting as the incoming carboxylic acid, the acidic proton can interfere with the coupling reagent's activation mechanism.
Solution : You must add exactly 1.0 extra equivalent of a non-nucleophilic base (such as N,N-diisopropylethylamine, DIEA) to the coupling cocktail specifically to neutralize the HCl salt, bringing the total base equivalents to match the coupling reagent + 1.
Q3: When activating the carboxyl group of (2R,3S)-2-amino-3-methoxybutanoic acid, I observe significant epimerization. How can I suppress this?Causality : Because the carboxyl group is sterically hindered, the nucleophilic attack by the resin-bound amine is exceptionally slow. This extended reaction time increases the lifespan of the highly reactive O-acylisourea intermediate (formed by DIC). Long-lived O-acylisoureas are prone to base-catalyzed intramolecular cyclization into an oxazolone, which rapidly undergoes racemization/epimerization at the α-carbon before opening to form the peptide bond.
Solution : Utilize OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) as your coupling additive instead of HOBt. OxymaPure's strongly electron-withdrawing cyano group rapidly traps the O-acylisourea to form a highly reactive, yet configurationally stable, active ester. This rapid trapping outcompetes the oxazolone formation pathway, preserving the (2R,3S) stereochemistry[3].
Q4: Can elevated temperatures help, and are they safe for this molecule?Causality : Yes. The steric barrier is fundamentally a kinetic issue (high activation energy,
Ea
). Microwave-assisted peptide synthesis (MW-SPPS) provides the thermal energy required to overcome this barrier, dramatically accelerating aminolysis[4].
Solution : Perform the coupling at 75 °C for 10 minutes using MW-SPPS. When combined with DIC/OxymaPure, this temperature is generally safe and minimizes epimerization compared to prolonged room-temperature couplings.
Data Presentation: Coupling Reagent Efficacy for Hindered Residues
The following table synthesizes the performance metrics of various coupling systems when applied to heavily β-branched amino acids like (2R,3S)-2-amino-3-methoxybutanoic acid.
Coupling System
Active Species Generated
Guanidinylation Risk
Efficiency for Steric Bulk
Epimerization Control
DIC / HOBt
OBt Ester
None
Low
Moderate
HBTU / DIEA
OBt Ester
High (Chain termination)
Moderate
Moderate
HATU / DIEA
OAt Ester (7-aza effect)
High (Chain termination)
High
Good
PyAOP / DIEA
OAt Ester
None
High
Good
DIC / OxymaPure
Oxyma Ester
None
Very High
Excellent
Note: The "7-aza effect" in HATU and PyAOP provides anchimeric assistance, where the nitrogen at position 7 of the leaving group hydrogen-bonds with the incoming amine to pre-organize the transition state[1]. However, DIC/OxymaPure remains the superior choice due to its compatibility with high temperatures and lack of guanidinylation[3].
Experimental Protocols
Protocol 1: Microwave-Assisted Coupling of (2R,3S)-2-Amino-3-methoxybutanoic Acid (MW-SPPS)
This self-validating protocol utilizes DIC/OxymaPure to ensure high coupling efficiency without chain termination.
Resin Preparation : Ensure the resin-bound peptide is fully Fmoc-deprotected (20% piperidine in DMF) and washed thoroughly with DMF (5 × 1 min).
Reagent Calculation : For a 0.1 mmol scale synthesis, weigh out 0.5 mmol (5 eq) of Fmoc-(2R,3S)-2-amino-3-methoxybutanoic acid HCl.
Neutralization & Activation :
Dissolve the amino acid and 0.5 mmol (5 eq) of OxymaPure in 2 mL of NMP (NMP provides superior solvation for hindered sequences compared to DMF).
Add 0.5 mmol (5 eq) of DIEA to neutralize the hydrochloride salt.
Add 0.5 mmol (5 eq) of DIC.
Stir for 2 minutes at room temperature to pre-form the Oxyma active ester.
Microwave Coupling :
Transfer the activated mixture to the resin.
Irradiate in a microwave peptide synthesizer at 75 °C for 10 minutes [4].
Validation : Wash the resin with DMF (5 × 1 min) and perform a Kaiser test. A colorless/yellow bead indicates >99% coupling. If the beads are slightly blue, proceed to Protocol 2.
Protocol 2: Double-Coupling Strategy for N-Terminal Elongation
Use this when adding the next amino acid ONTO the hindered amine of (2R,3S)-2-amino-3-methoxybutanoic acid.
First Pass : Pre-activate 5 eq of the incoming Fmoc-amino acid with 5 eq DIC and 5 eq OxymaPure in NMP. Add to the resin and react for 60 minutes at room temperature (or 10 mins at 75 °C).
Drain and Wash : Drain the reaction vessel and wash with DMF (3 × 1 min). Do not deprotect.
Second Pass : Prepare a fresh cocktail using a different chemistry to alter the solvation state. Pre-activate 5 eq of the incoming Fmoc-amino acid with 4.9 eq PyAOP and 10 eq DIEA in NMP.
React : Add to the resin and react for an additional 60 minutes.
Validation : Cleave a micro-aliquot of the peptide from the resin and analyze via LC-MS to confirm the mass shift corresponding to successful coupling before proceeding to the next cycle.
Mechanistic and Troubleshooting Workflows
Troubleshooting workflow for hindered amino acid coupling.
DIC/OxymaPure activation pathway minimizing side reactions.
References
1.[1] Title : HATU and HBTU Peptide Coupling: Mechanism and Bench Utility
Source : Peptide Chemistry
URL :[Link]
2.[3] Title : Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives
Source : ACS Omega (via PubMed Central)
URL :[Link]
Technical Support Center: Synthesis & Purification of (2R,3S)-2-Amino-3-methoxybutanoic Acid Hydrochloride
Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals tasked with the synthesis of (2R,3S)-2-amino-3-methoxybutanoic acid hydrochloride...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals tasked with the synthesis of (2R,3S)-2-amino-3-methoxybutanoic acid hydrochloride (commonly known as O-methyl-D-threonine hydrochloride).
Here, we address the critical challenges of stereochemical drift and provide field-proven, self-validating protocols to ensure high enantiomeric and diastereomeric purity.
Mechanistic Overview: The Causality of Racemization
When synthesizing the (2R,3S) stereoisomer, maintaining the integrity of the C2 (α-carbon) and C3 (β-carbon) stereocenters is the primary challenge. Epimerization almost exclusively occurs during the O-methylation step .
The Causality: To methylate the β-hydroxyl group, strong bases are typically deployed. However, the presence of an electron-withdrawing N-protecting group (such as Boc or Cbz) significantly increases the acidity of the α-proton. If the base abstracts this α-proton, a planar enolate intermediate forms. Upon reprotonation, the stereochemical memory at C2 is lost, converting the desired (2R,3S) configuration into a diastereomeric mixture heavily contaminated with the (2S,3S) allo-threonine derivative (1).
Mechanistic pathway illustrating base-catalyzed α-epimerization vs. stereoretentive O-methylation.
To establish a self-validating system, we strongly recommend the Organolithium Dianion Approach (2) over traditional NaH/MeI methods. This protocol suppresses enolate formation by utilizing ultra-low temperatures and exploiting the repulsive nature of the N,O-dianion.
Phase 1: N-Protection (Stereoretentive)
Suspend D-threonine (1.0 eq) in a 1:1 mixture of THF and deionized water.
Add NaHCO₃ (2.5 eq) and cool the reaction vessel to 0°C.
Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dropwise over 15 minutes.
Stir at room temperature for 12 hours. Acidify to pH 3 with 1M KHSO₄ and extract with EtOAc.
Self-Validation Check: The isolated N-Boc-D-threonine should show no epimerization by chiral HPLC. The α-proton should appear as a clean doublet of doublets in ¹H-NMR.
Phase 2: O-Methylation (The Critical Step)
Warning: Avoid Ag₂O/MeI or room-temperature NaH, which can cause up to 15–40% racemization.
Dissolve N-Boc-D-threonine (1.0 eq) in anhydrous THF under a strict inert argon atmosphere.
Cool the reactor to -78°C using a dry ice/acetone bath. Ensure internal temperature stabilization.
Dropwise add n-Butyllithium (n-BuLi, 2.1 eq) to generate the N,O-dianion. Maintain -78°C for 30 minutes.
Allow the reaction to slowly warm to -20°C over 2 hours, then quench with saturated aqueous NH₄Cl.
Self-Validation Check: ¹H-NMR analysis of the crude product must show a single methoxy singlet (~3.3 ppm) and an intact α-proton signal, with <1% integration of the (2S,3S) diastereomer.
Phase 3: Deprotection & HCl Salt Formation
Dissolve the purified N-Boc-O-methyl-D-threonine in anhydrous diethyl ether.
Cool to 0°C and add 4M HCl in dioxane (10 eq).
Stir for 2 hours while allowing the mixture to warm to room temperature.
The target (2R,3S)-2-amino-3-methoxybutanoic acid hydrochloride will precipitate as a white solid. Filter, wash with cold ether, and dry under vacuum.
Data Presentation: Impact of O-Methylation Conditions on Epimerization
The table below summarizes the causality between base selection, temperature, and the resulting stereochemical drift during the critical O-methylation step.
Base System
Methylating Agent
Temperature
% (2S,3S) Epimer Formed
Yield
Recommendation
NaH (2.2 eq)
MeI
25°C
25 - 40%
65%
❌ Do Not Use
Ag₂O (2.0 eq)
MeI
25°C
10 - 15%
79%
⚠️ Proceed with Caution
NaH (2.2 eq)
MeI
-20°C
< 5%
82%
✅ Acceptable
n-BuLi (2.1 eq)
Me₂SO₄
-78°C
< 1%
88%
🌟 Optimal Protocol
Frequently Asked Questions (FAQs)
Q1: Why am I seeing a second set of peaks in my NMR after O-methylation?A: You are observing stereochemical drift. The second set of peaks corresponds to the (2S,3S) allo-threonine diastereomer, resulting from α-proton abstraction and subsequent enolate reprotonation. You must lower your reaction temperature or switch to the n-BuLi dianion method to prevent this.
Q2: Can I use Fmoc instead of Boc for the monomer synthesis?A: No. The Fmoc (9-fluorenylmethyloxycarbonyl) group is highly base-labile. The strong bases required for β-hydroxyl deprotonation (NaH, n-BuLi) will prematurely cleave the Fmoc group, leading to complex polymerization and degradation mixtures. Stick to Boc or Cbz for the monomer synthesis phase.
Q3: Is the O-methyl ether linkage stable during the final HCl deprotection?A: Yes. Aliphatic methyl ethers are highly stable to standard acidic Boc-deprotection conditions (e.g., 4M HCl in dioxane or TFA). Avoid using strong Lewis acids like BBr₃, which will cleave the ether.
Q4: How can I accurately quantify the degree of racemization?A: While ¹H-NMR can distinguish the α-proton shifts of the (2R,3S) and (2S,3S) diastereomers, Chiral Reversed-Phase HPLC (using a column like Chiralpak ZWIX) provides the most authoritative quantification of enantiomeric and diastereomeric excess.
References
Title: Simple preparations of N-(tert-butyloxycarbonyl)-O-methyl-L-serine and N-(tert-butyloxycarbonyl)
Title: EP1799635B1 - Improved synthesis scheme for lacosamide
Source: Google Patents
URL
A Comparative Guide to the Biological Activity of (2R,3S)- and (2S,3R)-2-Amino-3-methoxybutanoic Acid Hydrochloride Enantiomers
Introduction: The Critical Role of Stereochemistry in Biological Function In the realm of molecular biology and pharmacology, the three-dimensional arrangement of atoms within a molecule, or its stereochemistry, is a fun...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Critical Role of Stereochemistry in Biological Function
In the realm of molecular biology and pharmacology, the three-dimensional arrangement of atoms within a molecule, or its stereochemistry, is a fundamental determinant of its interaction with biological systems. Enantiomers, which are non-superimposable mirror images of each other, often exhibit remarkably different physiological effects. This is due to the chiral nature of biological targets such as enzymes and receptors, which can preferentially bind to one enantiomer over the other. This guide provides a comparative analysis of the (2R,3S) and (2S,3R) enantiomers of 2-amino-3-methoxybutanoic acid hydrochloride, a derivative of the essential amino acid threonine.
While direct comparative studies on the biological activities of these specific enantiomers are not extensively documented in publicly available literature, this guide will synthesize established principles of stereochemistry and available data on related compounds to provide a scientifically grounded perspective. We will explore the known properties of the parent amino acid, threonine, and its O-methylated derivatives to hypothesize the likely biological profiles of the (2R,3S) and (2S,3R) enantiomers. Furthermore, we will propose a detailed experimental framework for their direct comparison, offering a roadmap for researchers in this area.
Physicochemical and Stereochemical Properties
(2R,3S)-2-amino-3-methoxybutanoic acid and (2S,3R)-2-amino-3-methoxybutanoic acid are stereoisomers of O-methylated threonine. As enantiomers, they share identical physical and chemical properties, with the exception of their interaction with plane-polarized light and their binding to other chiral molecules.
Hypothesized Biological Activity Based on Stereochemical Principles
The biological activity of amino acids and their derivatives is highly dependent on their stereoconfiguration. In most biological systems, L-amino acids are the predominantly active forms, serving as the building blocks for protein synthesis and participating in various metabolic pathways.[7][8] In contrast, D-amino acids are less common in higher organisms but can have specific roles, including in bacterial cell walls and as neurotransmitters.[8][9]
The (2S,3R) Enantiomer (O-Methyl-L-threonine)
The (2S,3R) configuration of 2-amino-3-methoxybutanoic acid corresponds to O-methylated L-threonine.[10] Given that L-threonine is the biologically active isomer of threonine, it is highly probable that the (2S,3R) enantiomer of its O-methylated derivative will exhibit greater biological activity in mammalian systems compared to its (2R,3S) counterpart.
O-Methyl-L-threonine is known to be a non-proteinogenic L-alpha-amino acid.[1] This means that while it is an L-amino acid derivative, it is not incorporated into proteins during translation. Its documented roles include use as a pharmaceutical intermediate and in biochemical research to study amino acid metabolism.[11][12] There are also reports of it having antibacterial and bleaching properties.[1] The presence of the methyl group on the hydroxyl side chain likely influences its interaction with enzymes and receptors that would typically bind to L-threonine.
The (2R,3S) Enantiomer
The (2R,3S) enantiomer is the mirror image of O-Methyl-L-threonine and can be considered a derivative of D-threonine. D-threonine is generally considered to have minimal to no biological activity in animals and is not incorporated into proteins.[7][8] By extension, it is reasonable to hypothesize that the (2R,3S) enantiomer of 2-amino-3-methoxybutanoic acid will have significantly lower or different biological activity in mammalian systems compared to the (2S,3R) enantiomer.
It is possible that the (2R,3S) enantiomer could interact with specific enzymes that process D-amino acids, such as D-amino acid oxidase, or it may have unique pharmacological effects not observed with the (2S,3R) enantiomer.[9][13] However, without direct experimental evidence, this remains speculative.
Proposed Experimental Workflow for Comparative Analysis
To definitively compare the biological activities of the (2R,3S) and (2S,3R) enantiomers, a systematic experimental approach is required. The following workflow outlines key assays to elucidate their potential differences.
Figure 1: A proposed experimental workflow for the comparative biological evaluation of (2R,3S)- and (2S,3R)-2-amino-3-methoxybutanoic acid hydrochloride.
Objective: To determine if either enantiomer inhibits the activity of threonyl-tRNA synthetase (ThrRS) or other aaRSs.
Methodology:
Enzyme and Substrate Preparation: Obtain purified recombinant human ThrRS. Prepare reaction mixtures containing ATP, radiolabeled L-threonine (or the unlabeled enantiomer being tested as a competitor), and tRNA specific for threonine.
Reaction: Initiate the aminoacylation reaction by adding the ThrRS enzyme. Incubate at 37°C for a defined period.
Quantification: Stop the reaction by precipitating the tRNA onto filter paper using trichloroacetic acid. Wash the filters to remove unincorporated amino acids.
Analysis: Measure the amount of radiolabeled L-threonine attached to the tRNA using liquid scintillation counting.
Comparison: Perform the assay in the presence of increasing concentrations of (2R,3S)- and (2S,3R)-2-amino-3-methoxybutanoic acid to determine their inhibitory potential (IC50 values).
Causality: This assay directly assesses the interaction of the enantiomers with a key enzyme in protein synthesis.[14] Inhibition of ThrRS would suggest that the compound could disrupt protein synthesis, a potent mechanism of action for many drugs.
Protocol 2: In Vitro Antibacterial Susceptibility Testing
Objective: To compare the antibacterial activity of the two enantiomers against a panel of bacterial strains.
Methodology:
Bacterial Strains: Select a panel of gram-positive and gram-negative bacteria (e.g., Staphylococcus aureus, Escherichia coli).
Broth Microdilution: Prepare a series of twofold dilutions of each enantiomer in a 96-well microtiter plate containing bacterial growth medium.
Inoculation: Inoculate each well with a standardized suspension of the test bacterium.
Incubation: Incubate the plates at 37°C for 18-24 hours.
MIC Determination: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Causality: This is a standard method to quantify the antibacterial potency of a compound. Differences in the MIC values between the enantiomers would indicate stereospecific antibacterial activity.
Conclusion
The principle of stereoselectivity is a cornerstone of pharmacology and molecular biology. While direct experimental data comparing the biological activities of (2R,3S)- and (2S,3R)-2-amino-3-methoxybutanoic acid hydrochloride are currently lacking, a strong hypothesis can be formulated based on the established roles of L- and D-amino acids. The (2S,3R) enantiomer, as a derivative of L-threonine, is predicted to be the more biologically active form in mammalian systems. However, the potential for the (2R,3S) enantiomer to exhibit unique activities, particularly in non-mammalian systems or through interaction with specific D-amino acid pathways, cannot be dismissed.
The proposed experimental workflow provides a clear and logical path for researchers to elucidate the distinct biological profiles of these enantiomers. Such studies are essential for a comprehensive understanding of their potential therapeutic or toxicological properties and will contribute valuable knowledge to the field of stereopharmacology.
References
A Comparative Analysis of DL-Threonine and L-Threonine: Biological Effects and Applic
Validation of Enantiomeric Excess (ee) for (2R,3S)-2-Amino-3-methoxybutanoic Acid Hydrochloride: A Comparative Guide
(2R,3S)-2-amino-3-methoxybutanoic acid hydrochloride (an O-methylthreonine derivative) is a highly specialized, non-proteinogenic amino acid. It serves as a critical chiral building block in the synthesis of advanced pep...
Author: BenchChem Technical Support Team. Date: April 2026
(2R,3S)-2-amino-3-methoxybutanoic acid hydrochloride (an O-methylthreonine derivative) is a highly specialized, non-proteinogenic amino acid. It serves as a critical chiral building block in the synthesis of advanced peptidomimetics and modern therapeutics, such as the pan-genotypic HCV NS5A inhibitor ombitasvir (ABT-267)[1].
Because biological targets are exquisitely stereoselective, determining the enantiomeric excess (ee) of this compound is a strict regulatory requirement. The analytical challenge lies in its two adjacent chiral centers (C2 and C3), which give rise to four possible stereoisomers: (2R,3S), (2S,3R), (2R,3R), and (2S,3S). A robust ee validation must not only resolve the (2R,3S) target from its (2S,3R) enantiomer but also ensure no co-elution with the diastereomeric impurities.
This guide objectively compares the industry-standard methodologies for ee determination of O-methylthreonine derivatives and provides a field-proven, self-validating experimental protocol.
Comparison of Analytical Strategies
To validate ee, the enantiomers must be resolved either directly via a chiral environment or indirectly by converting them into diastereomers.
Direct Chiral HPLC
Direct separation utilizes Chiral Stationary Phases (CSPs), such as crown ether columns (e.g., Crownpak CR(+)) or ligand-exchange columns. These columns rely on transient, non-covalent diastereomeric interactions (hydrogen bonding,
π−π
interactions, and steric hindrance) between the chiral selector and the underivatized amino acid.
Causality for use: Ideal for preparative scale or when derivatization is prone to side reactions.
Limitation: Aliphatic amino acids like O-methylthreonine lack strong chromophores, resulting in poor UV detection sensitivity. LC-MS is required for low-level impurity quantification, but many CSP mobile phases (e.g., perchloric acid) are incompatible with mass spectrometry.
Indirect RP-HPLC via Marfey’s Reagent (FDAA / FDLA)
Pre-column derivatization with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, L-FDAA) or its advanced leucine analog (L-FDLA) converts the enantiomeric mixture into covalent diastereomers[2]. These diastereomers are easily separated on standard achiral C18 or C3 reversed-phase columns[3].
Causality for use: The addition of the dinitrophenyl group provides a strong UV chromophore (
λmax
~340 nm) and excellent ionization efficiency for LC-MS/MS[4]. Furthermore, L-FDLA provides a bulkier chiral auxiliary than L-FDAA, increasing steric hindrance and maximizing the retention time difference (
ΔtR
) between the
β
-chiral centers of O-methylthreonine[2].
Chiral GC-MS
Gas chromatography requires the amino acid to be volatile. This is achieved via two-step derivatization (e.g., esterification of the carboxylic acid and acylation of the amine) followed by separation on a chiral capillary column (e.g., Chirasil-Val).
Causality for use: Offers unparalleled theoretical plate counts (high resolution).
Limitation: The harsh thermal conditions and acidic/basic derivatization steps risk inducing racemization at the
α
-carbon, artificially lowering the measured ee.
Based on the structural nuances of
β
-methoxy amino acids, the L-FDLA derivatization coupled with LC-MS/MS is the superior choice. The bulky isobutyl side chain of the leucine auxiliary in L-FDLA interacts strongly with the
β
-methoxy group of the analyte, amplifying the chromatographic separation of the resulting diastereomers[2].
Self-Validating System Design (The "D-FDLA Control")
To ensure absolute trustworthiness, this protocol incorporates a thermodynamic mirror-image control. By derivatizing an aliquot of the sample with D-FDLA , the resulting D-FDLA-(2R,3S) complex will exhibit the exact same retention time as the L-FDLA-(2S,3R) impurity[3]. If the peak integrated for the ee calculation perfectly co-elutes with the D-FDLA control, it is definitively the enantiomer and not an isobaric matrix artifact.
Protocol Steps
Step 1: Reagent and Sample Preparation
Prepare a 100 µM solution of the (2R,3S)-2-amino-3-methoxybutanoic acid HCl sample in 0.1 N HCl.
Prepare a 1% (w/v) solution of L-FDLA in MS-grade acetone.
Prepare a 1 M aqueous solution of
NaHCO3
.
Step 2: Derivatization Reaction
In a microcentrifuge tube, combine 50 µL of the amino acid sample, 20 µL of 1 M
NaHCO3
, and 100 µL of the 1% L-FDLA solution.
Causality: The
NaHCO3
deprotonates the primary amine, allowing it to act as a nucleophile in the
SNAr
reaction with the fluorodinitrobenzene moiety of L-FDLA[5]. A 3-fold molar excess of L-FDLA ensures complete conversion.
Step 3: Incubation
Incubate the mixture at 40°C for exactly 60 minutes in a thermoshaker in the dark.
Causality: Elevated temperatures accelerate the reaction, but exceeding 40°C or extending the time increases the risk of base-catalyzed epimerization at the
α
-carbon, which would artificially degrade the measured ee[6].
Step 4: Quenching
Remove from heat and immediately add 20 µL of 1 N HCl to quench the reaction, followed by 810 µL of 50% aqueous acetonitrile to dilute the sample for MS analysis.
Causality: Acidification halts the nucleophilic substitution and stabilizes the formed diastereomers for extended autosampler stability.
Step 5: LC-MS/MS Analysis
Column: Inject 2 µL onto a C3 or C18 core-shell column (e.g., Kinetex 2.6 µm, 100 x 2.1 mm). Note: C3 columns often provide superior resolution for highly hydrophobic Marfey's derivatives by reducing excessive retention times[3].
Mobile Phase: Gradient elution using Water + 0.1% Formic Acid (A) and Acetonitrile + 0.1% Formic Acid (B).
Detection: Electrospray Ionization (ESI) in negative or positive Multiple Reaction Monitoring (MRM) mode, tracking the specific precursor-to-product ion transitions for the derivatized mass.
Step 6: Data Interpretation
Calculate the enantiomeric excess using the integrated peak areas (A):
Comprehensive Comparison Guide: (2R,3S)-2-amino-3-methoxybutanoic acid HCl vs. Standard Amino Acids in Receptor Binding Assays
As drug discovery pivots toward highly stable peptidomimetics and specialized small-molecule ligands, understanding the precise topography of receptor binding pockets is critical. Standard proteinogenic amino acids often...
Author: BenchChem Technical Support Team. Date: April 2026
As drug discovery pivots toward highly stable peptidomimetics and specialized small-molecule ligands, understanding the precise topography of receptor binding pockets is critical. Standard proteinogenic amino acids often fall short in complex assays due to rapid proteolytic degradation and limited structural diversity.
This guide provides an in-depth technical comparison between standard amino acids (like L-Threonine) and the unnatural derivative (2R,3S)-2-amino-3-methoxybutanoic acid hydrochloride (commonly known as O-methyl-D-threonine HCl). By analyzing the causality behind its chemical modifications, we can establish why this compound is an indispensable probe for advanced receptor binding assays.
Mechanistic Rationale: The Causality Behind the Chemistry
To design a robust receptor binding assay, an Application Scientist must account for the microenvironment of the binding pocket and the stability of the ligand in the assay matrix. The utility of (2R,3S)-2-amino-3-methoxybutanoic acid HCl stems from three deliberate structural modifications:
A. Stereochemical Inversion: The D-Configuration
Endogenous proteases present in cell-based assays or tissue homogenates are highly stereoselective, rapidly hydrolyzing standard L-amino acids. The (2R,3S) configuration mirrors D-threonine. This stereochemical inversion renders the molecule virtually invisible to endogenous L-specific proteases, extending its half-life indefinitely in standard assay buffers. This ensures that any observed signal decay is due to receptor dissociation kinetics, not ligand degradation.
B. Side-Chain O-Methylation: Tuning Lipophilicity and Hydrogen Bonding
Standard L-threonine possesses a hydroxyl (-OH) group that acts as both a hydrogen-bond donor and acceptor. Methylating this oxygen removes its H-bond donor capacity[1]. This is a powerful diagnostic tool for mapping receptor pockets:
H-Bond Dependency: If replacing L-threonine with O-methyl-D-threonine abolishes binding, the receptor's active site strictly requires an H-bond donor for molecular recognition[2].
Hydrophobic Sub-pockets: If binding is maintained or enhanced, it indicates the presence of a hydrophobic sub-pocket capable of accommodating the steric bulk of the methyl group via favorable van der Waals interactions[3].
C. The Hydrochloride Salt Formulation
Unnatural amino acids with lipophilic side chains often suffer from poor aqueous solubility, forcing researchers to use high concentrations of DMSO, which can denature target receptors. The hydrochloride (HCl) salt formulation protonates the α-amino group, significantly enhancing aqueous solubility at physiological pH. This allows for the preparation of high-concentration stock solutions entirely in aqueous buffers, preserving the structural integrity of the target receptor.
Comparative Performance Data
The following table summarizes the physicochemical and functional differences between standard threonine enantiomers and the O-methylated derivative, highlighting their respective behaviors in receptor binding environments.
To objectively measure the binding affinity of (2R,3S)-2-amino-3-methoxybutanoic acid HCl against standard amino acids, Differential Scanning Fluorimetry (DSF) is the preferred method. This protocol is designed as a self-validating system : it includes internal quality controls that verify protein folding and assay integrity independently of the ligand's performance.
Step 1: Protein Quality Control (The Apo-Baseline)
Action: Prepare the target receptor (e.g., the ligand-binding domain of a taste receptor or kinase) at 2–5 μM in a standard assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4) containing 5X SYPRO™ Orange dye.
Validation: Run a thermal melt (20°C to 95°C) on the apo-protein (no ligand).
Causality: The first derivative of the melt curve must show a single, sharp peak (the melting temperature,
Tm
). A broad or missing peak indicates a denatured or aggregated protein, rendering the assay invalid before any ligand is even tested.
Step 2: Ligand Preparation and Incubation
Action: Dissolve (2R,3S)-2-amino-3-methoxybutanoic acid HCl directly in the assay buffer to create a 100 mM stock. Prepare a parallel stock of standard L-Threonine.
Action: Spike the ligands into the protein-dye mixture to achieve a final ligand concentration of 1 mM. Incubate for 15 minutes at room temperature.
Causality: Using the HCl salt avoids DMSO. The 15-minute incubation ensures the system reaches thermodynamic equilibrium.
Step 3: Thermal Denaturation and Data Acquisition
Action: Subject the microplate to a temperature gradient (1°C/min) using a real-time PCR machine, monitoring fluorescence (Ex: 490 nm, Em: 575 nm).
Validation: Include a buffer-only well (negative control) to establish the baseline
Tm
, and the L-Threonine well (positive control) to confirm the receptor's native binding capacity.
Step 4: Data Interpretation (
ΔTm
Analysis)
Action: Calculate the thermal shift:
ΔTm=Tm(Ligand)−Tm(Apo)
.
Causality: A positive
ΔTm
(> 1.5°C) indicates specific binding that stabilizes the folded protein. If L-Threonine yields a +4.0°C shift but the O-methyl-D-threonine yields 0°C, the pocket strictly requires the L-configuration or the hydroxyl H-bond donor. If the O-methyl derivative yields a comparable or higher shift, the pocket is highly hydrophobic and stereochemically tolerant.
Workflow Visualization
The following diagram illustrates the logical flow of the comparative receptor binding assay, emphasizing the parallel evaluation tracks and internal validation steps.
Caption: Workflow for evaluating unnatural amino acid derivatives in receptor binding assays.
Application Scope & Conclusion
(2R,3S)-2-amino-3-methoxybutanoic acid HCl is not merely a substitute for standard amino acids; it is a precision structural probe. By systematically removing hydrogen bond donors and introducing steric bulk, researchers can map the exact physicochemical requirements of a receptor's active site.
Its absolute resistance to proteolytic degradation makes it an ideal candidate for transitioning from in vitro biochemical assays (like DSF) to complex in vivo models or tissue homogenate radioligand binding assays, where standard L-amino acids would fail prematurely.
References
Chemical range recognized by the ligand-binding domain in a representative amino acid-sensing taste receptor, T1r2a/T1r3, from medaka fish. PLOS One. Available at:[Link][2]
The effect of a methyl group on structure and function: Serine vs. threonine glycosylation and phosphorylation. Frontiers in Chemistry. Available at:[Link][1]
Reduction of Feedback Inhibition in Homoserine Kinase (ThrB) of Corynebacterium glutamicum Enhances l-Threonine Biosynthesis. ACS Omega. Available at:[Link][3]
A Comparative Pharmacokinetic Guide to Peptides Containing (2R,3S)-2-amino-3-methoxybutanoic acid hydrochloride
For researchers, scientists, and drug development professionals, the quest for therapeutic peptides with enhanced in vivo stability and favorable pharmacokinetic profiles is a paramount objective. The incorporation of no...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers, scientists, and drug development professionals, the quest for therapeutic peptides with enhanced in vivo stability and favorable pharmacokinetic profiles is a paramount objective. The incorporation of non-proteinogenic amino acids (NPAAs) into peptide sequences has emerged as a powerful strategy to overcome the inherent limitations of native peptides, such as rapid enzymatic degradation and poor oral bioavailability.[1][2] This guide provides an in-depth pharmacokinetic comparison of a model peptide with and without the incorporation of (2R,3S)-2-amino-3-methoxybutanoic acid hydrochloride, a non-natural amino acid designed to impart specific conformational constraints and improve metabolic stability.
Through a detailed examination of a representative case study, this document will elucidate the experimental rationale, methodologies, and expected outcomes when evaluating the pharmacokinetic impact of this unique amino acid. We will explore the synthesis of the modified peptide, the design of a rigorous in vivo pharmacokinetic study, and the bioanalytical techniques required for accurate quantification, culminating in a clear comparison of key pharmacokinetic parameters.
The Rationale for Incorporating (2R,3S)-2-amino-3-methoxybutanoic acid
The inclusion of (2R,3S)-2-amino-3-methoxybutanoic acid, a stereoisomer of O-methyl-threonine, into a peptide backbone is a deliberate design choice aimed at enhancing its drug-like properties. The methoxy group on the beta-carbon introduces steric hindrance, which can shield the adjacent peptide bonds from proteolytic cleavage by endogenous enzymes.[3][4] Furthermore, the specific stereochemistry of this amino acid can induce a more rigid conformation in the peptide, potentially leading to improved receptor binding affinity and a more favorable stability profile.[5] This guide will compare a hypothetical native peptide, "Peptide-N," with its modified analogue, "Peptide-M," where a susceptible amino acid residue is replaced with (2R,3S)-2-amino-3-methoxybutanoic acid.
Synthesis of Modified Peptides: A Methodological Overview
The synthesis of both Peptide-N and Peptide-M can be efficiently achieved using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[6][7][8] This well-established technique allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support.
Resin Selection and Swelling: A suitable resin, such as a Rink Amide resin for a C-terminal amide, is chosen. The resin is swelled in a suitable solvent like dichloromethane (DCM) or dimethylformamide (DMF) to ensure optimal reaction kinetics.[9]
First Amino Acid Coupling: The C-terminal Fmoc-protected amino acid is coupled to the resin.
Deprotection: The Fmoc protecting group from the N-terminus of the coupled amino acid is removed using a solution of 20% piperidine in DMF.
Coupling Cycle: The next Fmoc-protected amino acid in the sequence (either a natural amino acid or Fmoc-(2R,3S)-2-amino-3-methoxybutanoic acid-OH) is activated with a coupling agent (e.g., HCTU) and coupled to the deprotected N-terminus of the growing peptide chain.
Iteration: The deprotection and coupling steps are repeated for each amino acid in the sequence until the desired peptide is fully assembled.
Cleavage and Deprotection: The final peptide is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).[7]
Purification and Characterization: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity and purity are confirmed by mass spectrometry (MS) and analytical HPLC.
Fig. 1: Workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Comparative Pharmacokinetic Study Design
To objectively compare the pharmacokinetic profiles of Peptide-N and Peptide-M, a well-designed in vivo study in a relevant animal model, such as Sprague-Dawley rats, is essential.[10][11] The study should include both intravenous (IV) and oral (PO) administration to assess absolute bioavailability.
Experimental Protocol: In Vivo Pharmacokinetic Study in Rats
Animal Model: Male Sprague-Dawley rats (n=3-5 per group) are used. Animals are cannulated (e.g., in the jugular vein) for serial blood sampling.
Dosing:
Intravenous (IV) Group: Peptides are administered as a single bolus injection at a dose of 1 mg/kg.
Oral (PO) Group: Peptides are administered by oral gavage at a dose of 10 mg/kg.
Blood Sampling: Blood samples (approx. 100 µL) are collected at pre-dose and at multiple time points post-dose (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours). Blood is collected into tubes containing an anticoagulant and protease inhibitors.
Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.
Bioanalysis: Peptide concentrations in plasma are quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[12][13]
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters, including:
Cmax: Maximum plasma concentration.
Tmax: Time to reach Cmax.
AUC (Area Under the Curve): Total drug exposure over time.
t1/2 (Half-life): Time for the plasma concentration to decrease by half.
Bioavailability (F%): The fraction of the orally administered dose that reaches systemic circulation, calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Fig. 3: Logical flow from structural modification to therapeutic outcome.
Conclusion
The strategic incorporation of (2R,3S)-2-amino-3-methoxybutanoic acid hydrochloride represents a highly effective approach to improving the pharmacokinetic profile of therapeutic peptides. As demonstrated in this guide, this modification can lead to substantial increases in metabolic stability and oral bioavailability. The provided experimental framework offers a robust methodology for researchers to evaluate the pharmacokinetic properties of their own modified peptide candidates. By understanding and applying these principles, the development of next-generation peptide therapeutics with enhanced efficacy and patient-friendly administration routes can be significantly advanced.
References
STAR Protocols. (2021). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). Cell Press. [Link]
PLOS ONE. (2014). An Index for Characterization of Natural and Non-Natural Amino Acids for Peptidomimetics. PLOS. [Link]
LCGC. (2026). Analytical Method Validation for Biotechnology Proteins, Peptides, and Antibodies. [Link]
Amblard, F., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology. [Link]
ResolveMass. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
Afshar, S., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Amino Acids. [Link]
Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
SpringerLink. (2023). Rapid and Quantitative Enrichment of Peptides from Plasma for Mass Spectrometric Analysis. [Link]
MDPI. (2023). Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids. Molecules. [Link]
National Institutes of Health. (2021). Pharmacokinetic Analysis of Peptide-Modified Nanoparticles with Engineered Physicochemical Properties in a Mouse Model of Traumatic Brain Injury. PMC. [Link]
BioPharma Services Inc. (2022). Bioanalytical Method Development: Therapeutic Peptides. [Link]
SpringerLink. (2016). Quantification of pharmaceutical peptides in human plasma by LC-ICP-MS sulfur detection. [Link]
ACS Publications. (2008). LC-FAIMS-MS/MS for Quantification of a Peptide in Plasma and Evaluation of FAIMS Global Selectivity from Plasma Components. Analytical Chemistry. [Link]
ACS Publications. (2007). LC−MS/MS Approach for Quantification of Therapeutic Proteins in Plasma Using a Protein Internal Standard and 2D-Solid-Phase Extraction Cleanup. Analytical Chemistry. [Link]
National Institutes of Health. (2021). Voluntary oral dosing for precise experimental compound delivery in adult rats. PMC. [Link]
PPD. (n.d.). Quantitative Assays for Peptides Using LC-MS. [Link]
ScienceDirect. (2017). Development and validation of a bioanalytical method based on LC–MS/MS analysis for the quantitation of CIGB-814 peptide. [Link]
Bioanalysis Zone. (2015). Bioanalytical method validation considerations for LC–MS/MS assays of therapeutic proteins. [Link]
American Pharmaceutical Review. (2023). An Update on Oral Administration of Peptides to Achieve Systemic Delivery. [Link]
National Institutes of Health. (2012). Approaches for Enhancing Oral Bioavailability of Peptides and Proteins. PMC. [Link]
Frontiers. (2024). Navigating the complexity of oral peptide delivery: challenges and strategies to enhance oral bioavailability. Frontiers in Drug Delivery. [Link]
MDPI. (2023). Oral Absorption of Middle-to-Large Molecules and Its Improvement, with a Focus on New Modality Drugs. Pharmaceutics. [Link]
ScienceDirect. (2021). In vivo degradation forms, anti-degradation strategies, and clinical applications of therapeutic peptides in non-infectious chronic diseases. [Link]
U.S. Food and Drug Administration. (n.d.). V B. Metabolism and Pharmacokinetic Studies. [Link]
ACS Publications. (2022). Peptide Stability Is Important but Not a General Requirement for Antimicrobial and Antibiofilm Activity In Vitro and In Vivo. Molecular Pharmaceutics. [Link]
ScienceDaily. (2024). Oral peptides: A new era in drug development. [Link]
University of Arizona. (n.d.). Pharmacokinetic Optimization of Peptides and Small Molecules. [Link]
National Institutes of Health. (2015). Mechanism-Based Pharmacokinetic/Pharmacodynamic Modeling of the Glucagon-Like Peptide-1 Receptor Agonist Exenatide to Characterize Its Antiobesity Effects in Diet-Induced Obese Mice. PubMed. [Link]
Boston University. (2025). Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). [Link]
National Institutes of Health. (2018). Chemical Strategies for Half-Life Extension of Biopharmaceuticals: Lipidation and Its Alternatives. PMC. [Link]
ACS Publications. (2025). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry. [Link]
University of Notre Dame. (n.d.). Guidelines on Administration of Substances to Laboratory Animals. [Link]
SAGE Journals. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. [Link]
PLOS ONE. (2018). In silico approaches for predicting the half-life of natural and modified peptides in blood. PLOS. [Link]
National Institutes of Health. (2022). Safety evaluations of a synthetic antimicrobial peptide administered intravenously in rats and dogs. PMC. [Link]
BioAgilytix. (n.d.). Pharmacokinetics of Subcutaneously-administered CBX129801, A Long-acting Synthetic C-peptide in Patients with Type 1 Diabetes Mellitus. [Link]
Executive Summary (2R,3S)-2-amino-3-methoxybutanoic acid hydrochloride (also known as O-methyl-L-threonine hydrochloride) is a critical chiral building block utilized in advanced peptide synthesis and active pharmaceutic...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
(2R,3S)-2-amino-3-methoxybutanoic acid hydrochloride (also known as O-methyl-L-threonine hydrochloride) is a critical chiral building block utilized in advanced peptide synthesis and active pharmaceutical ingredient (API) manufacturing. Controlling the polymorphic state of this intermediate is vital, as variations in the crystal lattice directly dictate the compound's solubility, hygroscopicity, and downstream reaction efficiency.
This guide provides a comprehensive, objective comparison of the solid-state forms of this compound using Powder X-Ray Diffraction (PXRD). Designed for researchers and formulation scientists, it details the causality behind high-throughput screening protocols, data interpretation, and phase validation.
Mechanistic Causality: Why Polymorphism Matters
Amino acid hydrochlorides are highly prone to polymorphism due to the flexible, three-dimensional hydrogen-bonding networks formed between the protonated amine (N⁺-H), the chloride counterion (Cl⁻), and the adjacent carboxylic acid/methoxy moieties.
Thermodynamic vs. Kinetic Control:Form I (thermodynamically stable) typically features a dense, highly ordered hydrogen-bond network that minimizes the system's free energy. Conversely, Form II (metastable) arises from rapid precipitation (kinetic control), trapping the molecule in a less efficient packing arrangement that exhibits higher apparent solubility but lower physical stability.
The Role of PXRD: Powder X-ray diffraction serves as the gold standard for polymorph screening. Unlike spectroscopic methods that probe localized functional groups, PXRD non-destructively analyzes the long-range order of the crystal lattice. It rapidly differentiates polymorphic forms based on their unique Bragg diffraction peaks[1] and is uniquely capable of quantifying trace polymorphic impurities (e.g., Form II contamination within a Form I bulk) down to extremely low detection limits[2].
Experimental Protocol: A Self-Validating PXRD Workflow
To objectively compare the polymorphs, the following self-validating protocol must be executed. Every step is designed to prevent unintended phase conversions during sample preparation.
Action: Dissolve the API in a primary polar solvent (e.g., ethanol/water) at 60°C.
To isolate Form I: Cool the solution linearly to 5°C at a slow rate of 0.1°C/min.
To isolate Form II: Rapidly inject a cold anti-solvent (e.g., acetone) at 5°C.
Causality: Slow cooling allows the molecules sufficient time to overcome the nucleation barrier and arrange into the lowest-energy lattice (Form I). Anti-solvent injection forces rapid, uncontrolled supersaturation, kinetically trapping the metastable lattice (Form II) before structural reorganization can occur[3].
Step 2: Sample Preparation for PXRD
Action: Lightly grind the isolated crystals using an agate mortar and pestle for exactly 60 seconds. Mount the resulting powder onto a zero-background silicon holder.
Causality: Light grinding ensures a random orientation of the crystallites, minimizing "preferred orientation" artifacts that can artificially inflate specific peak intensities. The zero-background silicon holder prevents the substrate from contributing amorphous scattering, ensuring a high signal-to-noise ratio for trace impurity detection.
Step 3: PXRD Data Acquisition
Action: Scan the sample from 2θ = 3° to 40° using a Cu-Kα radiation source (λ = 1.5406 Å) at a step size of 0.015° and a scan rate of 2°/min.
Causality: The 3°–40° range captures the primary intermolecular d-spacings characteristic of small organic molecules. Cu-Kα provides the optimal wavelength resolution for distinguishing closely related polymorphs without inducing sample fluorescence[1].
Step 4: Data Validation & Rietveld Refinement
Action: Process the diffractograms using machine-learning clustering algorithms and perform Rietveld refinement.
Causality: Clustering algorithms (such as EZClust) rapidly categorize the HTC outputs to identify novel hits[3]. Rietveld refinement fits the entire experimental profile to a theoretical crystallographic model, allowing the exact quantification of phase purity and confirming that the bulk powder matches the single-crystal structure[2].
Workflow of polymorph screening and PXRD validation for the target amino acid hydrochloride.
Data Presentation: Quantitative Comparison
The following tables summarize the representative crystallographic and physicochemical data for the isolated polymorphs of (2R,3S)-2-amino-3-methoxybutanoic acid hydrochloride.
Table 1: Key PXRD Peaks and Crystallographic Parameters
Distinct 2θ values allow for the mathematical deconvolution of mixtures during quality control.
Physicochemical attributes directly dictate the material's suitability for downstream processing.
Property
Form I (Stable)
Form II (Metastable)
Amorphous
Thermodynamic Stability
High (Stable at RT)
Low (Prone to conversion)
Very Low
Apparent Solubility (Aq)
Baseline
+15% vs. Form I
+40% vs. Form I
Hygroscopicity (at 75% RH)
Non-hygroscopic (<0.5% w/w)
Moderately hygroscopic
Highly hygroscopic
Manufacturing Suitability
Ideal for bulk storage / API
Niche (Requires cold chain)
Lyophilization intermediate
Conclusion & Strategic Recommendations
For commercial scale-up and downstream peptide synthesis, Form I is the unequivocally recommended solid state. Its dense crystal lattice provides superior thermodynamic stability and resistance to humidity-induced phase changes, ensuring consistent reaction stoichiometry. While Form II offers a kinetic advantage in dissolution rate, its propensity to undergo polymorphic reversion under ambient conditions introduces unacceptable risk during long-term storage. Routine PXRD analysis, utilizing Rietveld refinement, must be integrated into the batch-release workflow to ensure the absence of Form II or amorphous impurities.